Product packaging for 3,5-Dichloro-4-fluorobenzonitrile(Cat. No.:CAS No. 103879-31-8)

3,5-Dichloro-4-fluorobenzonitrile

Cat. No.: B020162
CAS No.: 103879-31-8
M. Wt: 190 g/mol
InChI Key: RIOPZMHLYZUNFX-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzonitrile (: 103879-31-8) is a high-value halogenated aromatic nitrile that serves as a versatile building block in advanced chemical synthesis. Its structure, featuring a benzonitrile ring symmetrically substituted with chlorine and fluorine atoms, makes it a privileged intermediate for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . A prominent application of this compound is its role as a key precursor in the synthesis of herbicidal agents, especially in the class of substituted diphenyl ethers . Furthermore, its reactivity is exploited in multi-step synthetic pathways to access other critical intermediates, such as 3-Chloro-4,5-difluorobenzonitrile, via successive nucleophilic aromatic substitution (SNAr) reactions with alkali metal fluorides . The strong electron-withdrawing nature of the nitrile group activates the aromatic ring towards such substitution reactions, allowing for selective halogen exchange . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl2FN B020162 3,5-Dichloro-4-fluorobenzonitrile CAS No. 103879-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOPZMHLYZUNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545745
Record name 3,5-Dichloro-4-fluorobenzonitrile
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Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103879-31-8
Record name 3,5-Dichloro-4-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103879-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-fluorobenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-4-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-fluorobenzonitrile
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-fluorobenzonitrile, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental workflows for synthesis and biological assays are presented, including visual representations using Graphviz to facilitate understanding and implementation in a research and development setting.

Introduction

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound is of particular interest to the pharmaceutical industry as a precursor for the synthesis of active pharmaceutical ingredients (APIs), notably in the development of targeted therapies such as kinase inhibitors. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making this intermediate a valuable tool for medicinal chemists.

Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 103879-31-8[1]
Molecular Formula C₇H₂Cl₂FN[1]
Molecular Weight 190.00 g/mol [1]
Predicted Boiling Point 235.2 ± 35.0 °C[2]
Predicted Density 1.49 ± 0.1 g/cm³[2]
IUPAC Name This compound[3]

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Halogen Exchange and Nitrile Formation

This proposed two-step synthesis starts with the halogen exchange reaction on a readily available starting material, followed by the introduction of the nitrile group.

Step 1: Synthesis of 1,3-Dichloro-2-fluoro-5-nitrobenzene

A mixture of 1,2,3-trichloro-5-nitrobenzene (1 equivalent), spray-dried potassium fluoride (1.5 equivalents), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 equivalents) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or sulfolane is heated at an elevated temperature (e.g., 150-200 °C) for several hours. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1,3-dichloro-2-fluoro-5-nitrobenzene.

Step 2: Reduction of the Nitro Group and Sandmeyer Reaction

The purified 1,3-dichloro-2-fluoro-5-nitrobenzene is reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or through catalytic hydrogenation. The resulting 3,5-dichloro-4-fluoroaniline is then diazotized using sodium nitrite in an acidic medium at low temperature (0-5 °C). The diazonium salt is subsequently treated with a solution of copper(I) cyanide to yield this compound. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow start Start: 1,2,3-Trichloro-5-nitrobenzene step1 Halogen Exchange (KF, Phase-Transfer Catalyst, High-Boiling Solvent) start->step1 intermediate1 Intermediate: 1,3-Dichloro-2-fluoro-5-nitrobenzene step1->intermediate1 step2 Reduction (e.g., SnCl2/HCl) intermediate1->step2 intermediate2 Intermediate: 3,5-Dichloro-4-fluoroaniline step2->intermediate2 step3 Sandmeyer Reaction (1. NaNO2, HCl, 0-5 °C 2. CuCN) intermediate2->step3 product Product: This compound step3->product purification Purification (Column Chromatography/ Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development: A Focus on Kinase Inhibitors

Halogenated benzonitriles are valuable scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, while the halogen substituents can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule. This compound serves as a key starting material for the synthesis of a variety of kinase inhibitors, which are a major class of targeted cancer therapeutics.

While specific examples of kinase inhibitors synthesized directly from this compound are not detailed in the provided search results, the analogous compound 2-amino-3,5-difluorobenzonitrile is highlighted as a valuable precursor for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways. A series of 3-substituted benzamide derivatives have been identified as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[4] This suggests that this compound can be similarly utilized to generate novel and potent kinase inhibitors.

General Signaling Pathway for Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase and the point of intervention for a small molecule inhibitor derived from a precursor like this compound.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP RTK->ATP Binds to active site Substrate Substrate Protein RTK->Substrate Catalyzes Ligand Growth Factor (Ligand) Ligand->RTK Binding Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RTK Blocks ATP binding site ADP ADP ATP->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Kinase_Assay_Workflow start Start: Prepare Reagents (Kinase, Substrate, ATP, Buffer, Test Compound) step1 Dispense Test Compound and Controls into 384-well Plate start->step1 step2 Add Kinase/Substrate Master Mix step1->step2 step3 Initiate Reaction by Adding ATP step2->step3 incubation Incubate at 30 °C step3->incubation step4 Stop Reaction and Deplete ATP (Add Luminescence Reagent 1) incubation->step4 step5 Generate Luminescent Signal (Add Luminescence Reagent 2) step4->step5 incubation2 Incubate at Room Temperature step5->incubation2 readout Measure Luminescence (Plate Reader) incubation2->readout analysis Data Analysis (Calculate % Inhibition, IC₅₀) readout->analysis

References

Physicochemical properties of 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a halogenated aromatic nitrile of interest in chemical synthesis and drug discovery. This document details its key physical and chemical characteristics, outlines relevant experimental protocols for its synthesis and analysis, and presents visual workflows to illustrate these processes.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₂Cl₂FN[1][2][3]
Molecular Weight 190.00 g/mol [1][2][3]
IUPAC Name This compound[2]
CAS Number 103879-31-8[1][2][3]
Boiling Point 235.2 ± 35.0 °C (Predicted)[1]
Density 1.49 ± 0.1 g/cm³ (Predicted)[1]
InChI InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H[2]
InChIKey RIOPZMHLYZUNFX-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C=C(C(=C1Cl)F)Cl)C#N[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction. A representative protocol, adapted from the synthesis of similar halogenated benzonitriles, is described below.[4][5]

Materials:

  • 3,4,5-Trichlorobenzonitrile

  • Spray-dried Potassium Fluoride (KF)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethylformamide (DMF)

  • Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide), optional

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 3,4,5-trichlorobenzonitrile and an excess of spray-dried potassium fluoride in DMI.

  • Add a catalytic amount of a phase-transfer catalyst if necessary to improve the reaction rate.

  • Heat the reaction mixture to a high temperature (e.g., reflux at approximately 225°C for DMI) and maintain it for several hours.[5]

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for assessing the purity of the compound and confirming its molecular weight.[6]

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions: Use a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column). The oven temperature program should start at a low temperature and ramp up to a higher temperature to ensure good separation.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 190), along with a characteristic isotopic pattern for two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate the molecular structure. While specific spectral data for this compound is not readily available in the provided search results, a predicted ¹H NMR spectrum would show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the nitrile and halogen substituents.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The IR spectrum of this compound is expected to show a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C-C stretching bands, as well as C-Cl and C-F stretching vibrations, would also be present.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow Start Starting Material: 3,4,5-Trichlorobenzonitrile Reaction Nucleophilic Aromatic Substitution - KF - DMI (solvent) - Heat Start->Reaction Reactants Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical_Workflow Sample Synthesized Product Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure GCMS GC-MS Purity->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR IR IR Spectroscopy Structure->IR Data Data Analysis & Characterization GCMS->Data NMR->Data IR->Data

Caption: A standard workflow for the analytical characterization of the final product.

References

An In-Depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile of interest in various chemical and potentially biological research areas. Its specific substitution pattern offers a unique electronic and steric profile that can be exploited in the synthesis of more complex molecules. This technical guide provides a summary of its known molecular properties and proposes a hypothetical experimental workflow for its initial biological characterization, given the limited publicly available data on its biological activity.

Molecular Structure and Properties

The molecular structure and key physicochemical properties of this compound are summarized below.

Molecular Structure

The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and a nitrile group at position 1.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₇H₂Cl₂FN[1][2]
Molecular Weight 190.00 g/mol [1][2]
CAS Number 103879-31-8[1][2]
IUPAC Name This compound[1]
Canonical SMILES C1=C(C=C(C(=C1Cl)F)Cl)C#N[1]
InChI Key RIOPZMHLYZUNFX-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Hypothetical Experimental Workflow for Initial Biological Screening

Given the absence of specific biological data for this compound, a general workflow for the initial biological screening of a novel chemical entity is proposed. This workflow is based on standard practices in drug discovery and is informed by the types of activities observed for structurally related compounds, such as the potential interaction of 3,5-Dichlorobenzonitrile with farnesyltransferase[3].

G cluster_0 Compound Preparation & Quality Control cluster_1 In Vitro Screening cluster_2 Data Analysis & Hit Identification cluster_3 Follow-up Studies compound_prep Synthesize/Acquire this compound qc Purity & Identity Confirmation (NMR, MS, HPLC) compound_prep->qc stock_prep Prepare DMSO Stock Solutions qc->stock_prep cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) in Cancer Cell Lines (e.g., HeLa, A549) stock_prep->cytotoxicity target_based Target-Based Assays (e.g., Farnesyltransferase Inhibition Assay) stock_prep->target_based phenotypic Phenotypic Screening (e.g., High-Content Imaging for Morphological Changes) stock_prep->phenotypic data_analysis Calculate IC50/EC50 Values cytotoxicity->data_analysis target_based->data_analysis phenotypic->data_analysis hit_id Identify 'Hit' Conditions (Significant Activity) data_analysis->hit_id dose_response Dose-Response Confirmation hit_id->dose_response selectivity Selectivity Profiling (Against Related Targets/Cell Lines) dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism

A hypothetical workflow for the initial biological screening of this compound.
Detailed Methodologies for Hypothetical Screening

1. Compound Preparation and Quality Control:

  • Synthesis/Acquisition: this compound is either synthesized according to established methods for similar compounds or acquired from a commercial supplier.

  • Quality Control: The identity and purity of the compound are confirmed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95%.

  • Stock Solution Preparation: A concentrated stock solution (e.g., 10 mM) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and stored at -20°C.

2. In Vitro Screening:

  • Cytotoxicity Assays:

    • Objective: To determine the compound's general toxicity to cells.

    • Method: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) are treated with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for a set period (e.g., 48-72 hours). Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Target-Based Assays:

    • Objective: To investigate if the compound inhibits specific molecular targets, informed by the activity of structurally similar molecules.

    • Example (Farnesyltransferase Inhibition): A biochemical assay is used to measure the activity of farnesyltransferase in the presence of varying concentrations of the compound. The inhibition of the enzyme would be quantified.

  • Phenotypic Screening:

    • Objective: To identify any observable changes in cell morphology or other cellular features upon treatment with the compound.

    • Method: High-content imaging can be employed to analyze multiple cellular parameters (e.g., nuclear size, cell shape, cytoskeletal organization) in cells treated with the compound.

3. Data Analysis and Hit Identification:

  • The raw data from the screening assays are analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

  • A "hit" is defined as a compound that demonstrates significant and reproducible activity in a particular assay, meeting predefined criteria (e.g., IC₅₀ < 10 µM).

4. Follow-up Studies:

  • Dose-Response Confirmation: The activity of "hit" compounds is confirmed by repeating the primary assay with a more detailed concentration range.

  • Selectivity Profiling: The compound is tested against related molecular targets or a broader panel of cell lines to assess its selectivity.

  • Mechanism of Action Studies: Further experiments are designed to elucidate how the compound exerts its biological effect.

Logical Relationship Diagram for Synthesis and Characterization

The following diagram illustrates the logical flow from the starting materials to the final characterization of this compound.

G cluster_characterization Structural & Purity Analysis start Starting Materials (e.g., Substituted Benzene) synthesis Chemical Synthesis (e.g., Halogenation, Cyanation) start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification product This compound purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc HPLC product->hplc

The logical workflow from synthesis to characterization of this compound.

Conclusion

This compound is a chemical entity with well-defined physical and chemical properties. While its biological activities are not extensively documented in publicly available literature, its structure suggests potential for further investigation in medicinal chemistry and drug discovery. The proposed hypothetical screening workflow provides a roadmap for the initial biological evaluation of this and other novel compounds, aiming to identify potential therapeutic applications. Further research is warranted to explore the biological effects and potential mechanisms of action of this compound.

References

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Dichloro-4-fluorobenzonitrile, a halogenated aromatic nitrile of significant interest as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.

Compound Identification and Nomenclature

This compound is systematically named according to IUPAC conventions.[1] A comprehensive list of its identifiers is provided below for unambiguous reference in research and procurement.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 103879-31-8[1][2]
Molecular Formula C₇H₂Cl₂FN[1][2]
InChI InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H[1]
InChIKey RIOPZMHLYZUNFX-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C(=C1Cl)F)Cl)C#N[1]
Synonyms 4-Fluoro-3,5-dichlorobenzonitrile, Benzonitrile, 3,5-dichloro-4-fluoro-[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValue
Molecular Weight 190.00 g/mol [1][2]
Exact Mass 188.9548326 Da[1]
Topological Polar Surface Area 23.8 Ų[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Complexity 176[1]
XLogP3-AA (LogP) 3

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a multi-step process, commencing from readily available precursors. A plausible synthetic pathway involves the initial formation of a nitro-intermediate, followed by reduction and a subsequent Sandmeyer reaction.

SynthesisWorkflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Sandmeyer Cyanation A 3,4,5-Trichloronitrobenzene B 3,5-Dichloro-4-fluoronitrobenzene A->B KF, DMF, 140°C C 3,5-Dichloro-4-fluoroaniline B->C H₂, Pd/C Catalyst Ethanol, 60-120°C, 1-4 MPa D Diazonium Salt Intermediate C->D NaNO₂, aq. Acid, 0-5°C E This compound D->E CuCN, KCN, 25-30°C Reactivity cluster_nitrile Nitrile Group Transformations cluster_ring Aromatic Ring Reactions A This compound B Carboxylic Acids / Amides (via Hydrolysis) A->B H₃O⁺ or OH⁻ C Primary Amines (via Reduction) A->C LiAlH₄ or H₂/Catalyst D Tetrazoles (via [3+2] Cycloaddition) A->D NaN₃ E Nucleophilic Aromatic Substitution (NuAr) A->E Nu⁻ F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->F Pd Catalyst, etc. G Pharmaceutical Scaffolds (e.g., Kinase Inhibitors) B->G C->G D->G H Agrochemicals (e.g., Herbicides, Fungicides) E->H F->H

References

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Dichloro-4-fluorobenzonitrile, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. It covers its chemical identity, physical properties, synthesis protocols, and its critical role in the development of targeted therapies.

Chemical Identity and Synonyms

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms, one fluorine atom, and a nitrile group. Its unique structure makes it a valuable building block in medicinal chemistry.

Synonyms and Identifiers:

  • 4-Fluoro-3,5-dichlorobenzonitrile[1]

  • Benzonitrile, 3,5-dichloro-4-fluoro-[1]

  • CAS Number: 103879-31-8[1][2][3]

  • Molecular Formula: C₇H₂Cl₂FN[1][3]

  • UNII: VLA4CG2Y8U[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Weight 190.00 g/mol [1][3]
Boiling Point (Predicted) 235.2 ± 35.0 °C[2]
Density (Predicted) 1.49 ± 0.1 g/cm³[2]
Appearance Solid (form may vary)N/A
Solubility Insoluble in water, soluble in organic solventsN/A
Synthesis and Experimental Protocols

This compound is typically synthesized from precursors such as multi-halogenated nitrobenzenes or anilines. A common laboratory-scale synthesis involves a fluorination reaction.

Experimental Protocol: Synthesis via Halogen Exchange Fluorination

This protocol is adapted from general methods for nucleophilic aromatic substitution to introduce fluorine.

Objective: To synthesize this compound from a suitable precursor like 3,4,5-trichloronitrobenzene, followed by reduction and Sandmeyer reaction.

Materials:

  • 3,4,5-trichloronitrobenzene

  • Potassium Fluoride (spray-dried)

  • Dimethylformamide (DMF, anhydrous)

  • Iron powder

  • Ammonium chloride

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Fluorination: A mixture of 3,4,5-trichloronitrobenzene (1 eq.), potassium fluoride (1.4 eq.), and anhydrous DMF is heated to 140°C for 15-20 hours.[4] The progress is monitored by TLC or GC-MS. After completion, the mixture is poured into water and extracted with an organic solvent like ether or dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3,5-dichloro-4-fluoronitrobenzene.[4]

  • Reduction: The crude nitro compound is dissolved in a mixture of ethanol and water. Iron powder (3-5 eq.) and a catalytic amount of ammonium chloride are added. The mixture is heated to reflux for 2-4 hours until the reduction to 3,5-dichloro-4-fluoroaniline is complete. The reaction mixture is then filtered hot through celite, and the solvent is removed under reduced pressure.

  • Diazotization (Sandmeyer Reaction): The resulting aniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq.) is prepared. The cold diazonium salt solution is slowly added to the copper cyanide solution. The mixture is stirred and allowed to warm to room temperature, and then heated to 50-60°C for 1-2 hours to complete the reaction.

  • Work-up and Purification: The reaction mixture is cooled and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by column chromatography on silica gel.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of complex APIs. Its primary application is in the construction of substituted phenyl rings found in many targeted therapies, particularly kinase inhibitors.

Case Study: Intermediate in Trametinib Synthesis

Trametinib (trade name Mekinist) is a highly selective inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[5] This pathway is often dysregulated in various cancers, including melanoma.[5][6][7] this compound can be envisioned as a precursor to the 2-fluoro-4-iodoaniline fragment, a key component required for the synthesis of trametinib. The synthesis involves multiple steps where the benzonitrile is transformed into the required aniline derivative before being incorporated into the final drug structure.[8]

The role of this intermediate is to provide the specific halogen substitution pattern on the phenyl ring, which is critical for the drug's binding affinity and selectivity to the target kinase.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of this compound in the context of drug development.

G cluster_0 Synthesis Workflow A 3,4,5-Trichloronitrobenzene B Fluorination (KF, DMF, 140°C) A->B C 3,5-Dichloro-4-fluoronitrobenzene B->C D Reduction (Fe, NH4Cl) C->D E 3,5-Dichloro-4-fluoroaniline D->E F Sandmeyer Reaction (NaNO2, HCl; CuCN) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

G cluster_1 Role in Drug Development Intermediate This compound Fragment Key Phenyl Fragment (e.g., 2-Fluoro-4-iodoaniline) Intermediate->Fragment Multi-step Transformation API Active Pharmaceutical Ingredient (e.g., Trametinib) Fragment->API Condensation/ Coupling Reactions Pathway Targeted Pathway (RAS/RAF/MEK/ERK) API->Pathway Inhibits

Caption: Logical relationship in targeted drug synthesis.

References

An In-depth Technical Guide to Fluorinated Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzonitrile derivatives represent a pivotal class of compounds in modern chemistry, finding extensive applications in drug discovery, materials science, and agrochemicals. The incorporation of fluorine atoms into the benzonitrile scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding affinities, making these derivatives highly valuable for the design of novel therapeutic agents and functional materials.[1][2][3] The nitrile group, a versatile synthetic handle, can be readily transformed into various other functionalities, further expanding the chemical space accessible from these building blocks.[4][5] This technical guide provides a comprehensive overview of the synthesis, properties, biological activities, and experimental protocols related to fluorinated benzonitrile derivatives.

Physicochemical Properties and Synthesis

The introduction of fluorine substituents significantly influences the electronic properties of the benzonitrile ring, impacting its reactivity and the acidity of adjacent functional groups.[3][6] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design.[7]

Several synthetic methodologies are employed for the preparation of fluorinated benzonitrile derivatives. The most common approaches include nucleophilic aromatic substitution (SNAr) reactions, such as halogen exchange (Halex) reactions, and the Sandmeyer reaction starting from fluorinated anilines.[1][8]

Key Synthetic Methodologies:
  • Halogen Exchange (Halex) Reaction: This method involves the displacement of a chloro or nitro group on the benzonitrile ring with fluoride, typically using a fluoride salt like potassium fluoride (KF) in a high-boiling polar aprotic solvent.[8]

  • Sandmeyer Reaction: This classic reaction allows for the introduction of a nitrile group onto a fluorinated aromatic ring by the diazotization of a corresponding aniline derivative, followed by treatment with a cyanide salt, commonly copper(I) cyanide.[1][4][9]

Applications in Drug Discovery

Fluorinated benzonitrile moieties are present in a wide range of biologically active molecules, demonstrating their importance as pharmacophores and key intermediates in the synthesis of pharmaceuticals.

Anticancer Activity

Fluorinated benzonitrile derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and kinase signaling pathways.[10]

Tubulin Polymerization Inhibition: Certain benzotriazole-acrylonitrile derivatives containing fluorine have been identified as potent microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.[11]

Kinase Inhibition: The benzonitrile scaffold is a common feature in many kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these inhibitors for their target kinases.[7][12][13] For instance, certain quinazoline derivatives incorporating a fluorinated benzonitrile moiety have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[14]

Antiviral Activity

The antiviral potential of fluorinated benzonitrile derivatives has been explored against various viruses. For example, certain derivatives have shown inhibitory activity against influenza virus and herpes simplex virus 1 (HSV-1).[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated benzonitrile derivatives, highlighting their biological activities and physicochemical properties.

Compound Class/DerivativeTarget/AssayCell LineIC50/EC50Reference
Benzotriazole-acrylonitrile derivative 5Tubulin Polymerization InhibitionHeLa (Cervical Cancer)Sub-micromolar[10]
Benzotriazole-acrylonitrile derivative 2.1Anticancer ActivityVX2 (Carcinoma)3.80 ± 0.75 µM[10]
Benzotriazole-acrylonitrile derivative 2.2Anticancer ActivityMGC (Stomach Cancer)3.72 ± 0.11 µM[10]
Benzotriazole-acrylonitrile derivative 2.5Anticancer ActivityA549 (Lung Cancer)5.47 ± 1.11 µM[10]
Fluorinated Aminophenylhydrazine 6Anticancer ActivityA549 (Lung Cancer)0.64 µM[17]
Isatin derivative 9Antiviral (H1N1)MDCK0.0027 µM[15]
Isatin derivative 5Antiviral (HSV-1)-0.0022 µM[15]
Isatin derivative 4Antiviral (COX-B3)-0.0092 µM[15]
Quinazoline derivative 13EGFRwt Kinase Inhibition-5.06 nM[14]
Fluorinated 2-Deoxy-d-Glucose (2-FG)CytotoxicityGlioblastoma CellsPotent (specific IC50 not provided)[18][19]
Fluorinated 2-Deoxy-d-Glucose (2,2-diFG)CytotoxicityGlioblastoma CellsPotent (specific IC50 not provided)[18][19]

Table 1: Biological Activity of Selected Fluorinated Benzonitrile Derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-FluorobenzonitrileC7H4FN121.11-179-181
3-FluorobenzonitrileC7H4FN121.11-162
4-FluorobenzonitrileC7H4FN121.1134-36188
2,6-DifluorobenzonitrileC7H3F2N139.1045-47-
3,5-DifluorobenzonitrileC7H3F2N139.1043-45-

Table 2: Physicochemical Properties of Simple Fluorinated Benzonitriles.

Experimental Protocols

Synthesis of 4-Fluorobenzonitrile via Sandmeyer Reaction

This protocol describes the synthesis of 4-fluorobenzonitrile from 4-fluoroaniline.

Materials:

  • 4-Fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask cooled in an ice-salt bath, dissolve 4-fluoroaniline in a mixture of concentrated HCl and water.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C.

    • Stir the mixture for an additional 30 minutes to ensure the complete formation of the diazonium salt.[4]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • A reaction will occur, evidenced by the evolution of nitrogen gas.[20][21]

  • Work-up and Purification:

    • After the reaction subsides, extract the mixture with dichloromethane.

    • Wash the organic layer with sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent by rotary evaporation to yield the crude product.

    • Purify the crude 4-fluorobenzonitrile by distillation or column chromatography.[2][22]

General Procedure for Anticancer Activity Evaluation

This workflow outlines the steps to assess the in vitro anticancer activity of newly synthesized fluorinated benzonitrile derivatives.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Test compounds (fluorinated benzonitrile derivatives) dissolved in DMSO

  • MTT or similar cell viability assay reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Add the MTT reagent to each well and incubate to allow for formazan crystal formation.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.[23]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Fluorinated Aniline) reaction Chemical Reaction (e.g., Sandmeyer Reaction) start->reaction workup Work-up and Purification reaction->workup characterization Spectroscopic Characterization (NMR, IR, MS) workup->characterization treatment Compound Treatment characterization->treatment cell_culture Cell Culture cell_culture->treatment assay Biological Assay (e.g., Cell Viability) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of fluorinated benzonitrile derivatives.

signaling_pathway Kinase Inhibition by Fluorinated Benzonitrile Derivatives cluster_cell Cancer Cell EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Fluorinated Benzonitrile Kinase Inhibitor Inhibitor->Inhibition Inhibition->EGFR Inhibition

Caption: A simplified diagram illustrating the inhibition of the EGFR signaling pathway by a fluorinated benzonitrile derivative.

structure_activity_relationship Structure-Activity Relationship (SAR) Insights cluster_substituents Substitutions cluster_properties Impact on Properties Core Benzonitrile Core Fluorine Fluorine Substitution Core->Fluorine Other_Groups Other Functional Groups (e.g., -OCH3, -NO2) Core->Other_Groups Lipophilicity Increased Lipophilicity Fluorine->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Altered Binding Affinity Other_Groups->Binding_Affinity Activity Biological Activity (e.g., Anticancer, Antiviral) Lipophilicity->Activity Metabolic_Stability->Activity Binding_Affinity->Activity

Caption: A logical diagram illustrating the structure-activity relationship of fluorinated benzonitrile derivatives.

References

The Strategic Incorporation of Halogens in Modern Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deliberate introduction of halogen atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Far from being mere steric fillers, halogens—fluorine, chlorine, bromine, and iodine—exert profound and nuanced effects on a compound's physicochemical properties, pharmacokinetic profile, and pharmacodynamic behavior. This guide provides a comprehensive technical overview of the multifaceted roles of halogenated compounds in drug discovery and development. It delves into the strategic application of halogenation to enhance therapeutic efficacy, from modulating metabolic stability and membrane permeability to orchestrating specific, high-affinity interactions with biological targets through the increasingly appreciated phenomenon of halogen bonding. Through a detailed exploration of key concepts, experimental methodologies, and illustrative case studies, this document serves as an in-depth resource for researchers and professionals engaged in the design and optimization of novel therapeutic agents.

The Physicochemical Impact of Halogenation

The introduction of halogens can dramatically alter a molecule's fundamental properties, thereby influencing its journey and interaction within a biological system. These modifications are often the primary motivation for incorporating halogens in drug candidates.

Lipophilicity and Permeability

Halogenation is a common strategy to increase a compound's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[1][2] The lipophilicity of a halogenated compound is influenced by the specific halogen, with the effect generally increasing with the size of the halogen atom (I > Br > Cl > F). However, the overall impact on molecular polarity and water solubility is complex and depends on the electronic environment of the C-X bond.[3] For instance, while fluorine is highly electronegative, its small size means it often has a minimal impact on overall lipophilicity compared to larger halogens.[4]

Metabolic Stability

A key application of halogenation, particularly fluorination, is to block metabolic "soft spots" on a drug molecule.[1] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] By replacing a metabolically labile hydrogen atom with fluorine, the rate of metabolic degradation can be significantly reduced, leading to a longer plasma half-life and improved bioavailability.[5] Chlorine is also frequently used to enhance metabolic stability.[4]

pKa Modulation

The high electronegativity of halogens, especially fluorine, can significantly influence the acidity or basicity of nearby functional groups.[4] This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.

Pharmacodynamic Considerations: The Role of Halogen Bonding

Beyond their influence on physicochemical properties, halogens play a direct and significant role in drug-receptor interactions through a non-covalent interaction known as halogen bonding.[6][7]

The Nature of Halogen Bonding

A halogen bond (X-bond) is a highly directional, attractive interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom).[8] This interaction arises from a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom opposite to the covalent bond.[9] The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[1][8] Fluorine, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor.[1]

Halogen Bonding in Drug-Receptor Complexes

The ability of heavier halogens (Cl, Br, I) to form halogen bonds provides a powerful tool for enhancing the affinity and selectivity of a drug for its target.[7] These interactions are increasingly being identified in high-resolution crystal structures of protein-ligand complexes and are being intentionally exploited in rational drug design.[9] For example, a halogen atom on a ligand can form a stabilizing halogen bond with a backbone carbonyl oxygen or the side chain of an amino acid residue in the binding pocket of a protein.[6]

Quantitative Data on Halogenated Compounds

The following tables summarize key quantitative data illustrating the impact of halogenation on the physicochemical and biological properties of selected compounds.

Table 1: Physicochemical Properties of Halogenated vs. Non-Halogenated Analogs

Compound PairHalogenlogPpKaEffect of Halogenation
Phenylalanine vs. 4-FluorophenylalanineF1.38 vs. 1.412.20, 9.07 vs. 2.19, 8.91Minimal change in lipophilicity, slight decrease in pKa
Benzene vs. ChlorobenzeneCl2.13 vs. 2.84-Increased lipophilicity
Aniline vs. 4-BromoanilineBr0.90 vs. 2.014.63 vs. 3.86Significant increase in lipophilicity, increased acidity
Uracil vs. 5-FluorouracilF-1.07 vs. -0.899.45 vs. 8.0Slight increase in lipophilicity, increased acidity

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Halogenated Drugs

DrugHalogen(s)TargetIC50 / KiHalf-life (t1/2)Bioavailability
Vemurafenib F, ClB-Raf V600EIC50: 31 nM57 hours~49%
Gefitinib Cl, FEGFRIC50: 25-80 nM41 hours~59%
Erlotinib -EGFRIC50: 2 nM36 hours~59%
Donepezil -AcetylcholinesteraseIC50: 6.7 nM70 hours~100%
Halogenated Donepezil Analog F, Cl, BrAcetylcholinesteraseIC50: 0.8-5.4 nM--
5-Fluorouracil FThymidylate Synthase-10-20 minutes (IV)<10% (oral)
Chloroquine ClHeme Polymerase-3-5 days~89%

Note: Data is compiled from various sources and should be considered illustrative. Direct comparison between different studies may not be appropriate due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of halogenated compounds in medicinal chemistry.

Synthesis of a Halogenated Compound: 5-Fluorouracil

Objective: To synthesize the halogenated anticancer drug 5-fluorouracil.

Materials:

  • 5-Fluorouracil (5-FU)

  • Formaldehyde (37 wt. % in water)

  • Carboxylic acid (e.g., acetic acid)

  • N,N-dimethylpyridin-4-amine (DMAP)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Acetonitrile

  • Water

Procedure: [10]

  • To a round-bottom flask, add 5-FU (1.3 g, 10 mmol), formaldehyde (1.26 g, 15.5 mmol), and water (10 g).

  • Immerse the flask in a water bath at 60°C and stir for 6 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain an oily residue.

  • Dissolve the oil in dry acetonitrile (50 mL).

  • Add the corresponding carboxylic acid (10 mmol), DMAP (80 mg, 14 mmol), and DIC (2.2 mL, 14 mmol) to the solution.

  • Stir the mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel.

In Vitro Binding Assay: Fluorescence Polarization

Objective: To determine the binding affinity of a halogenated ligand to a target protein.

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to a larger protein, its rotation slows, leading to an increase in polarization.

Materials:

  • Fluorescently labeled tracer (a halogenated compound of interest with a fluorescent tag)

  • Target protein

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-volume 384-well microplate

  • Fluorescence plate reader with polarization filters

Procedure: [8][11][12][13][14]

  • Tracer and Protein Optimization:

    • Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the fluorescent tracer to determine the optimal concentrations that provide a sufficient assay window (a difference of at least 100 mP between unbound and fully bound tracer).[12]

  • Competition Assay:

    • Prepare a series of dilutions of the unlabeled halogenated compound (competitor).

    • In the microplate wells, add a fixed concentration of the target protein and the fluorescent tracer (determined from the optimization step).

    • Add the serially diluted unlabeled competitor compound to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

    • Measure the fluorescence polarization using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Efficacy Assay: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of a halogenated compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Halogenated test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure: [15][16][17]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated control wells.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a halogenated compound in an animal model.

Procedure: [18][19][20][21]

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Formulation: Prepare a suitable formulation of the halogenated compound for the chosen route of administration (e.g., intravenous or oral).

  • Dosing: Administer the compound to the animals at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19]

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Analyze the concentration-time data to determine key pharmacokinetic parameters, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

    • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Computational Modeling: Molecular Dynamics Simulation

Objective: To investigate the dynamic interactions between a halogenated ligand and its protein target.

Procedure: [3][5][9][22]

  • System Setup:

    • Obtain the 3D structures of the protein and the halogenated ligand.

    • Use a molecular modeling software package (e.g., GROMACS, AMBER) to prepare the system. This includes adding hydrogen atoms, assigning force field parameters for the protein and ligand, and solvating the complex in a water box with appropriate ions to neutralize the system.[3][9]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while maintaining a constant temperature.

  • Production MD Simulation:

    • Run the production molecular dynamics simulation for a desired length of time (e.g., nanoseconds to microseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to study the stability of the protein-ligand complex, identify key interactions (including halogen bonds), and calculate binding free energies.

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the study of halogenated compounds.

vemurafenib_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

Caption: Signaling pathway of Vemurafenib in BRAF V600E mutated melanoma.[6][7][23][24][25]

experimental_workflow start Start: Halogenated Compound Library in_vitro_binding In Vitro Binding Assay (e.g., Fluorescence Polarization) start->in_vitro_binding cell_based_efficacy Cell-Based Efficacy Assay (e.g., MTT Cytotoxicity) in_vitro_binding->cell_based_efficacy Active Hits in_vivo_pk In Vivo Pharmacokinetic Study cell_based_efficacy->in_vivo_pk Potent Hits lead_optimization Lead Optimization in_vivo_pk->lead_optimization Favorable PK lead_optimization->in_vitro_binding SAR preclinical_candidate Preclinical Candidate lead_optimization->preclinical_candidate

Caption: A generalized experimental workflow for the evaluation of halogenated compounds.

Conclusion

The strategic incorporation of halogens is an indispensable tool in the medicinal chemist's armamentarium. The ability to fine-tune a molecule's physicochemical properties, block metabolic liabilities, and introduce specific, high-affinity interactions through halogen bonding provides a versatile strategy for the design and optimization of novel therapeutics. A thorough understanding of the principles and experimental methodologies outlined in this guide is crucial for harnessing the full potential of halogenated compounds in the pursuit of more effective and safer medicines. As our appreciation for the nuanced roles of halogens continues to grow, so too will their impact on the future of drug discovery.

References

An In-Depth Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms flanking a fluorine atom and a nitrile group, provides multiple reactive sites for further chemical transformations. This strategic arrangement of functional groups makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of the final products, while the nitrile and chloro groups offer avenues for diverse chemical modifications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in organic synthesis.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 103879-31-8[1]
Molecular Formula C₇H₂Cl₂FN[1]
Molecular Weight 190.00 g/mol [1][2]
IUPAC Name This compound[2]
Predicted Boiling Point 235.2 ± 35.0 °C
Predicted Density 1.49 ± 0.1 g/cm³

Table 2: Spectral Data for Structurally Similar Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Peaks (cm⁻¹)Mass Spec (m/z)Reference
3,5-Dichlorobenzonitrile 7.60 (d, 1H), 7.55 (t, 2H)135.5, 133.5, 131.2, 116.8, 113.2~2230 (C≡N), ~800-600 (C-Cl)171 (M+)[3][4]
3,5-Difluorobenzonitrile 7.35-7.25 (m, 2H), 7.20-7.10 (m, 1H)162.5 (d), 115.0 (t), 114.5 (d), 112.0 (t)~2240 (C≡N), ~1250-1000 (C-F)139 (M+)[5]
4-Fluorobenzonitrile 7.68 (dd, 2H), 7.19 (dd, 2H)164.0 (d), 134.0 (d), 119.0, 116.5 (d), 108.0 (d)~2230 (C≡N), ~1250-1000 (C-F)121 (M+)[6][7]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from more readily available precursors. A common strategy involves the halogen exchange of a polychlorinated aromatic compound, followed by the introduction of the nitrile functionality.

Experimental Protocol: Synthesis via Fluorination and Nitrile Formation

This protocol outlines a potential two-step synthesis starting from 3,4,5-trichloronitrobenzene.

Step 1: Synthesis of 3,5-Dichloro-4-fluoronitrobenzene [8]

  • Materials:

    • 3,4,5-Trichloronitrobenzene

    • Potassium fluoride (spray-dried)

    • Dimethylformamide (DMF)

    • Ether

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • A mixture of 3,4,5-trichloronitrobenzene (13.55 g, 59 mmol), potassium fluoride (4.65 g, 80 mmol), and dimethylformamide (66 ml) is heated at 140°C for 15 hours.

    • An additional 2.5 g of potassium fluoride is added, and the mixture is stirred for an additional 15 hours at 140°C.

    • The reaction mixture is cooled and then poured into water.

    • The aqueous mixture is extracted with ether.

    • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield a dark solid.

    • The crude product is purified by column chromatography to give 3,5-dichloro-4-fluoronitrobenzene as a yellow powder.

Step 2: Conversion of the Nitro Group to a Nitrile Group (Proposed)

The conversion of the nitro group in 3,5-dichloro-4-fluoronitrobenzene to a nitrile group can be achieved through a reduction to the corresponding aniline followed by a Sandmeyer reaction.

  • Sub-step 2a: Reduction of 3,5-Dichloro-4-fluoronitrobenzene to 3,5-Dichloro-4-fluoroaniline

    • Materials:

      • 3,5-Dichloro-4-fluoronitrobenzene

      • Iron powder or a catalytic amount of Palladium on carbon (Pd/C)

      • Ethanol or Methanol

      • Hydrochloric acid (for iron reduction) or Hydrogen gas (for catalytic hydrogenation)

      • Sodium bicarbonate solution

      • Organic solvent (e.g., ethyl acetate)

      • Anhydrous sodium sulfate

    • Procedure (Catalytic Hydrogenation):

      • Dissolve 3,5-dichloro-4-fluoronitrobenzene in ethanol or methanol in a suitable hydrogenation vessel.

      • Add a catalytic amount of 10% Pd/C.

      • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

      • Filter the reaction mixture to remove the catalyst.

      • Remove the solvent under reduced pressure to yield 3,5-dichloro-4-fluoroaniline.

  • Sub-step 2b: Sandmeyer Reaction of 3,5-Dichloro-4-fluoroaniline to this compound

    • Materials:

      • 3,5-Dichloro-4-fluoroaniline

      • Hydrochloric acid

      • Sodium nitrite

      • Copper(I) cyanide (CuCN)

      • Potassium cyanide (KCN)

      • Sodium carbonate solution

      • Organic solvent (e.g., dichloromethane)

      • Anhydrous sodium sulfate

    • Procedure:

      • Dissolve 3,5-dichloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C in an ice bath.

      • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

      • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

      • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

      • Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

      • Cool the mixture and extract the product with an organic solvent like dichloromethane.

      • Wash the organic layer with sodium carbonate solution and then with water.

      • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis_of_3_5_Dichloro_4_fluorobenzonitrile cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Nitro to Nitrile Conversion 3,4,5-Trichloronitrobenzene 3,4,5-Trichloronitrobenzene 3,5-Dichloro-4-fluoronitrobenzene 3,5-Dichloro-4-fluoronitrobenzene 3,4,5-Trichloronitrobenzene->3,5-Dichloro-4-fluoronitrobenzene KF, DMF, 140°C 3,5-Dichloro-4-fluoroaniline 3,5-Dichloro-4-fluoroaniline 3,5-Dichloro-4-fluoronitrobenzene->3,5-Dichloro-4-fluoroaniline Reduction (e.g., H2, Pd/C) This compound This compound 3,5-Dichloro-4-fluoroaniline->this compound Sandmeyer Reaction (NaNO2, HCl, CuCN)

Caption: Synthetic pathway for this compound.

Applications as a Chemical Intermediate

This compound is a valuable precursor for the synthesis of various biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of multiple reactive sites allows for its incorporation into diverse molecular scaffolds.

In Agrochemical Synthesis

Halogenated benzonitriles are known intermediates in the production of herbicides and fungicides. While specific examples detailing the use of this compound are not extensively documented in public literature, its structural similarity to other commercial agrochemical precursors suggests its potential in this area. For instance, dichlorobenzonitrile isomers are used in the synthesis of the broad-spectrum fungicide chlorothalonil. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and metabolic stability.

In Pharmaceutical Synthesis

The fluorinated and dichlorinated phenyl ring of this compound is a key pharmacophore in the design of various therapeutic agents, notably kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The nitrile group can be transformed into other functional groups, such as amides or heterocycles, which are common features of kinase inhibitors.

Hypothetical Application in Kinase Inhibitor Synthesis

Experimental Protocol: Hypothetical Synthesis of a Kinase Inhibitor Intermediate

  • Reduction to Amine: this compound would first be reduced to 3,5-dichloro-4-fluoroaniline, as described in the synthesis section.

  • Coupling Reaction: The resulting aniline can then be used in a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to build the core structure of a kinase inhibitor.

Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis of Kinase Inhibitor This compound This compound 3,5-Dichloro-4-fluoroaniline 3,5-Dichloro-4-fluoroaniline This compound->3,5-Dichloro-4-fluoroaniline Reduction Kinase Inhibitor Core Kinase Inhibitor Core 3,5-Dichloro-4-fluoroaniline->Kinase Inhibitor Core Coupling Reaction (e.g., Buchwald-Hartwig) Final Kinase Inhibitor Final Kinase Inhibitor Kinase Inhibitor Core->Final Kinase Inhibitor Further Functionalization

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Potential Role in Modulating Signaling Pathways

While there is no direct evidence of this compound itself modulating signaling pathways, its derivatives, particularly those designed as kinase inhibitors, are intended to interact with and inhibit specific kinases within cellular signaling cascades. The dysregulation of signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways is a hallmark of many cancers. Small molecule inhibitors that target key kinases in these pathways can block downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis.

For instance, compounds synthesized from structurally related fluorinated anilines have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases. Inhibition of EGFR blocks the activation of the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways, which are critical for cell growth and survival.

Signaling_Pathway_Inhibition cluster_pathway Simplified Cell Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Binds PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase (e.g., EGFR)->PI3K/Akt/mTOR Pathway Activates Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., EGFR)->Ras/Raf/MEK/ERK Pathway Activates Cell Growth and Proliferation Cell Growth and Proliferation PI3K/Akt/mTOR Pathway->Cell Growth and Proliferation Promotes Ras/Raf/MEK/ERK Pathway->Cell Growth and Proliferation Promotes Kinase Inhibitor (Derived from Intermediate) Kinase Inhibitor (Derived from Intermediate) Kinase Inhibitor (Derived from Intermediate)->Receptor Tyrosine Kinase (e.g., EGFR) Inhibits

Caption: Potential modulation of signaling pathways by derived kinase inhibitors.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a chemical intermediate. Its synthesis, while requiring multiple steps, utilizes established chemical transformations. The primary value of this compound lies in its utility as a building block for more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The unique combination of halogen and nitrile functional groups provides a versatile platform for the introduction of this key structural motif into a wide range of biologically active compounds. Further research into the development of more efficient synthetic routes and the exploration of its application in the synthesis of novel therapeutic and crop protection agents is warranted.

References

Methodological & Application

Laboratory Scale Synthesis of 3,5-Dichloro-4-fluorobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3,5-Dichloro-4-fluorobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary synthetic route detailed is the Sandmeyer reaction, a robust and well-established method for the conversion of an aromatic amine to a nitrile.

Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the diazotization of 3,5-Dichloro-4-fluoroaniline. The resulting diazonium salt is then subjected to a cyanation reaction using a copper(I) cyanide catalyst. This method is reliable and scalable for laboratory purposes.

Chemical Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields are based on analogous reactions and may vary depending on experimental conditions and scale.

ParameterValue
Starting Material 3,5-Dichloro-4-fluoroaniline
Final Product This compound
Molecular Formula C₇H₂Cl₂FN
Molecular Weight 190.00 g/mol
CAS Number 103879-31-8
Typical Yield 70-80% (estimated based on similar reactions)
Purity (typical) >98% (after purification)
Appearance Off-white to pale yellow solid

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Diazotization of 3,5-Dichloro-4-fluoroaniline

This protocol outlines the formation of the 3,5-dichloro-4-fluorobenzenediazonium chloride intermediate.

Materials:

  • 3,5-Dichloro-4-fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, suspend 3,5-Dichloro-4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be a pale yellow color.

Part 2: Sandmeyer Cyanation

This protocol describes the conversion of the diazonium salt to this compound.

Materials:

  • 3,5-Dichloro-4-fluorobenzenediazonium chloride solution (from Part 1)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to be handled with extreme caution)

  • Toluene or other suitable organic solvent

  • Deionized Water

  • Brine solution

Equipment:

  • Reaction flask

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a separate reaction flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium cyanide if necessary to aid dissolution. The use of a fume hood and appropriate personal protective equipment is mandatory when handling cyanides.

  • Cool the copper(I) cyanide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C initially.

  • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with toluene or another suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the laboratory-scale synthesis of this compound.

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Sandmeyer Cyanation start Start: 3,5-Dichloro-4-fluoroaniline suspend Suspend in HCl/Water start->suspend cool_diaz Cool to 0-5°C suspend->cool_diaz add_nitrite Add NaNO2 solution cool_diaz->add_nitrite stir_diaz Stir for 30 min add_nitrite->stir_diaz diazonium_salt 3,5-Dichloro-4-fluorobenzenediazonium chloride solution stir_diaz->diazonium_salt add_diaz Add diazonium salt solution diazonium_salt->add_diaz prep_cu Prepare CuCN solution cool_cu Cool CuCN solution prep_cu->cool_cu cool_cu->add_diaz warm_react Warm and heat reaction add_diaz->warm_react extract Extract with organic solvent warm_react->extract wash Wash organic layers extract->wash dry_evap Dry and evaporate solvent wash->dry_evap purify Purify crude product dry_evap->purify final_product Final Product: this compound purify->final_product Logical_Relationship aniline 3,5-Dichloro-4-fluoroaniline (Starting Material) diazotization Diazotization (NaNO2, HCl, 0-5°C) aniline->diazotization Step 1 diazonium 3,5-Dichloro-4-fluorobenzenediazonium chloride (Intermediate) diazotization->diazonium cyanation Sandmeyer Cyanation (CuCN) diazonium->cyanation Step 2 benzonitrile This compound (Final Product) cyanation->benzonitrile

Application Notes and Protocols for the Fluorination of Dichlorobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzonitriles are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of fluorine atoms into the benzonitrile scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The direct fluorination of readily available dichlorobenzonitriles via nucleophilic aromatic substitution (SNAr) is an industrially important and cost-effective method for accessing these valuable intermediates. This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the fluorination of dichlorobenzonitriles.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The fluorination of dichlorobenzonitriles proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, a two-step process also known as the addition-elimination mechanism. This reaction is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups, such as the nitrile (-CN) group present in dichlorobenzonitriles.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a fluoride ion (F⁻) on one of the carbon atoms bearing a chlorine atom. This attack is facilitated by the electron-withdrawing nature of the nitrile group and the other chlorine atom, which polarize the aromatic ring and make it more susceptible to nucleophilic attack. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitrile group, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the Meisenheimer complex collapses, and the leaving group (chloride ion, Cl⁻) is expelled. This restores the aromaticity of the ring and results in the formation of the fluorinated product.

The overall reaction is a halide exchange, often referred to as the Halex reaction .

SNAr_Mechanism reactant Dichlorobenzonitrile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + F⁻ (Nucleophilic Attack) nucleophile F⁻ product Monofluorinated Product intermediate->product - Cl⁻ (Elimination) leaving_group Cl⁻ difluorinated_product Difluorinated Product product->difluorinated_product + F⁻ / - Cl⁻ (Second Substitution)

Caption: The SNAr mechanism for the fluorination of dichlorobenzonitriles.

Experimental Protocols

The following protocols are generalized from various patented industrial syntheses for the fluorination of dichlorobenzonitriles. Researchers should adapt these protocols based on their specific substrate and available equipment.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂ or Ar) start->setup reagents Charge Reactants: - Dichlorobenzonitrile - Anhydrous KF or CsF - Aprotic polar solvent - (Optional) Phase transfer catalyst setup->reagents reaction Reaction: - Heat to 170-220 °C - Stir for 3-8 hours reagents->reaction workup Workup: - Cool to room temperature - Filter off inorganic salts - (Optional) Aqueous wash reaction->workup isolation Product Isolation: - Distillation or - Recrystallization workup->isolation analysis Analysis: - GC, HPLC, NMR, MS isolation->analysis end End analysis->end

Application Notes: The Strategic Role of 3,5-Dichloro-4-fluorobenzonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The relentless pursuit of higher crop yields and robust pest management strategies has driven significant innovation within the agrochemical industry. A key aspect of this advancement lies in the development of novel active ingredients with enhanced efficacy, selectivity, and improved environmental profiles. In this context, halogenated benzonitriles have emerged as critical building blocks for the synthesis of a new generation of pesticides. Among these, 3,5-Dichloro-4-fluorobenzonitrile is a versatile intermediate, offering a unique combination of reactive sites that allow for the construction of complex and highly active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of isoxazoline-substituted benzamide insecticides, a class of compounds known for their potent activity against a range of agricultural pests.

Key Application: Synthesis of Isoxazoline-Substituted Benzamide Insecticides

A significant application of this compound is in the synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a crucial intermediate for producing pesticidally active isoxazoline-substituted benzamides[1]. These final compounds are effective insecticides. The synthetic pathway involves a multi-step process, beginning with the conversion of a related bromo-compound to the desired ethanone, which then undergoes further reactions to yield the final insecticidal product.

Synthetic Pathway Overview

The overall synthetic route can be conceptualized as a two-stage process. The first stage focuses on the creation of the key ethanone intermediate. The second stage involves the construction of the isoxazoline ring and its linkage to the benzoyl moiety derived from the initial benzonitrile.

Agrochemical_Synthesis A 5-Bromo-1,2,3-trichlorobenzene B Grignard Reagent Formation A->B Mg or R¹M²X C Reaction with Trifluoroacetylating Agent B->C D 1-(3,5-dichloro-4-fluoro-phenyl)- 2,2,2-trifluoro-ethanone (Intermediate) C->D Fluorination E Condensation & Cyclization with Isoxazoline Precursor D->E F Isoxazoline-Substituted Benzamide Insecticide (Final Product) E->F Logical_Relationship cluster_start Starting Material Selection cluster_intermediate Intermediate Synthesis cluster_conditions Reaction Conditions cluster_product Target Intermediate A Halogenated Benzene (e.g., 5-Bromo-1,2,3-trichlorobenzene) B Organometallic Reagent (e.g., Grignard) A->B C Trifluoroacetylating Agent B->C D Fluorinating Agent & Catalyst (KF & Phase Transfer Catalyst) C->D H 1-(3,5-dichloro-4-fluoro-phenyl)- 2,2,2-trifluoro-ethanone D->H E Anhydrous Solvent (for Grignard) E->B F Polar Aprotic Solvent (for Fluorination) F->D G Elevated Temperature (120-160°C for Fluorination) G->D

References

Application Notes and Protocols: 3,5-Dichloro-4-fluorobenzonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dichloro-4-fluorobenzonitrile and its derivatives as key building blocks in the synthesis of modern pharmaceuticals. The unique substitution pattern of this aromatic scaffold, featuring two chlorine atoms, a fluorine atom, and a nitrile group, offers a confluence of reactivity and physicochemical properties that are highly advantageous in medicinal chemistry. The electron-withdrawing nature of the substituents activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the construction of complex drug molecules.

This document details the application of this building block in the synthesis of two distinct classes of therapeutics: a selective thyroid hormone receptor-β agonist and a next-generation anaplastic lymphoma kinase (ALK) inhibitor. Detailed experimental protocols for key synthetic transformations are provided, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.

Application in the Synthesis of Thyroid Hormone Receptor-β (THR-β) Agonists: The Case of Resmetirom (MGL-3196)

Resmetirom (MGL-3196) is a first-in-class, orally active, liver-directed, and selective THR-β agonist.[1] It has been developed for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemias.[2][3] The core structure of Resmetirom features a 3,5-dichlorophenyl ether moiety, highlighting the importance of precursors like this compound in its synthesis. The key synthetic strategy involves a nucleophilic aromatic substitution reaction where the highly activated fluorine atom is displaced by a phenoxide.

ParameterValueReference(s)
THR-β Binding Affinity (EC50) 0.15 µM[2]
THR-α Binding Affinity (EC50) 2.4 µM[2]
Selectivity (THR-β vs. THR-α) 28-fold[4]
LDL-C Reduction (Phase 2, 80 mg) ~15-20%[2]
Triglyceride Reduction (Phase 2, 80 mg) ~20-30%[2]
Liver Fat Reduction (MRI-PDFF, 36 weeks) 37.3%[5]

Thyroid hormone receptors are transcription factors that regulate gene expression in response to thyroid hormones. THR-β is the predominant isoform in the liver and its activation by agonists like Resmetirom leads to beneficial effects on lipid metabolism.[5] This includes increasing hepatic fat metabolism and reducing lipotoxicity, which are key pathological features of NASH.[2] The signaling cascade involves the binding of the agonist to THR-β, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in lipid metabolism.[6]

THR_beta_pathway cluster_cell Hepatocyte Resmetirom Resmetirom (MGL-3196) THR_beta THR-β Resmetirom->THR_beta binds Complex THR-β/RXR Heterodimer THR_beta->Complex RXR RXR RXR->Complex TRE Thyroid Hormone Response Elements (TREs) Complex->TRE binds to Target_Genes Target Genes (e.g., for lipid metabolism) TRE->Target_Genes regulates transcription of mRNA mRNA Target_Genes->mRNA transcription Proteins Proteins mRNA->Proteins translation Metabolic_Effects Beneficial Metabolic Effects (e.g., increased lipid metabolism, reduced lipotoxicity) Proteins->Metabolic_Effects lead to

THR-β Signaling Pathway

A crucial step in the synthesis of Resmetirom involves the formation of the diaryl ether linkage. While the direct precursor might be 4-amino-2,6-dichlorophenol, its synthesis can be envisioned from a 3,5-dichloro-4-fluoro-substituted starting material. The following protocol details the synthesis of a key intermediate, 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline, from 4-amino-2,6-dichlorophenol, which itself can be prepared from commercially available precursors.[7][8]

Step 1: Synthesis of 4-Amino-2,6-dichlorophenol

This intermediate can be synthesized via the reduction of 2,6-dichloro-4-nitrophenol.

  • Materials: 2,6-dichloro-4-nitrophenol, Iron powder, Acetic acid, Ethanol, Water.

  • Procedure:

    • To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of acetic acid.

    • Heat the mixture to reflux (approximately 80-85 °C).

    • Add a solution of 2,6-dichloro-4-nitrophenol (1 equivalent) in ethanol portion-wise over 30 minutes.

    • Maintain the reaction at reflux for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-amino-2,6-dichlorophenol.

Step 2: Synthesis of 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline [7]

  • Materials: 4-amino-2,6-dichlorophenol, 3,6-dichloro-4-isopropylpyridazine, Potassium carbonate, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 4-amino-2,6-dichlorophenol (1 equivalent) in DMSO, add potassium carbonate (2 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add 3,6-dichloro-4-isopropylpyridazine (1.1 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline.

Resmetirom_synthesis_workflow Start This compound (or related precursor) Intermediate1 4-Amino-2,6-dichlorophenol Start->Intermediate1 Reduction/Hydrolysis Key_Intermediate 3,5-Dichloro-4-((6-chloro-5- isopropylpyridazin-3-yl)oxy)aniline Intermediate1->Key_Intermediate Intermediate2 3,6-Dichloro-4-isopropylpyridazine Intermediate2->Key_Intermediate SNAr Final_Steps Further Synthetic Steps Key_Intermediate->Final_Steps Resmetirom Resmetirom Final_Steps->Resmetirom

Resmetirom Synthesis Workflow

Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib (PF-06463922)

Lorlatinib (PF-06463922) is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[9] The synthesis of Lorlatinib involves the construction of a complex macrocyclic structure, often utilizing halogenated aromatic precursors for key coupling and substitution reactions. Although not directly synthesized from this compound, the principles of using highly functionalized and halogenated aromatic building blocks are central to its synthesis.

ParameterValueReference(s)
ALK (wild-type) Ki <0.07 nM[10]
ALK (L1196M) Ki <0.1 nM[10]
ALK (G1269A) Ki <0.1 nM[10]
ROS1 Ki <0.02 nM[8]
Cellular IC50 (H3122, ALK-positive) 1.9 nM[10]

The synthesis of Lorlatinib involves several key fragments. One such fragment is a substituted aminopyridine. The following protocol illustrates a representative nucleophilic aromatic substitution to form a key ether linkage, a common transformation in the synthesis of complex pharmaceuticals.

Synthesis of a Pyridine Ether Intermediate [11]

  • Materials: 2-amino-5-bromo-3-methoxypyridine, a suitable chiral alcohol intermediate (e.g., (R)-1-(2-fluoro-6-iodophenyl)ethanol), Sodium hydride, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the chiral alcohol (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of 2-amino-5-bromo-3-methoxypyridine (1.1 equivalents) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired pyridine ether intermediate.

Lorlatinib_synthesis_logic FragmentA Halogenated Aromatic Fragment A Coupling Cross-Coupling Reaction (e.g., Suzuki) FragmentA->Coupling FragmentB Heterocyclic Fragment B FragmentB->Coupling Intermediate Linear Precursor Coupling->Intermediate Macrocyclization Macrocyclization Intermediate->Macrocyclization Lorlatinib Lorlatinib Macrocyclization->Lorlatinib

Lorlatinib Synthesis Logic

Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized based on laboratory conditions and safety considerations. The synthesis of pharmaceutical compounds should only be conducted by qualified professionals in appropriate facilities.

References

Application Notes and Protocols: 3,5-Dichloro-4-fluorobenzonitrile in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5-Dichloro-4-fluorobenzonitrile is a versatile chemical intermediate with significant potential in the field of materials science. Its unique electronic and structural properties, arising from the presence of electron-withdrawing chlorine and fluorine atoms and a reactive nitrile group, make it an attractive building block for a variety of high-performance materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced polymers and liquid crystals.

Application 1: Synthesis of High-Performance Poly(arylene ether nitrile)s (PENs)

Poly(arylene ether nitrile)s are a class of amorphous engineering thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound as a monomer can enhance the properties of the resulting polymer due to the strong C-F and C-Cl bonds, which can improve thermal stability and reduce flammability. The fluorine atom serves as a reactive site for nucleophilic aromatic substitution, enabling polymerization.

Experimental Protocol: Synthesis of a PEN via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a poly(arylene ether nitrile) from this compound and a bisphenol, such as Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet, add Bisphenol A (1 equivalent), this compound (1 equivalent), and anhydrous potassium carbonate (1.1 equivalents).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMAc) and toluene (as an azeotropic agent) to the flask. The total solid content should be around 25-30% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C and reflux for 2-4 hours to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap.

  • Polymerization: After dehydration, remove the Dean-Stark trap and increase the temperature to 160-170 °C to initiate the polymerization. Maintain the reaction at this temperature under a nitrogen atmosphere for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Cool the viscous solution to room temperature and pour it slowly into a stirred solution of methanol/water (1:1 v/v) to precipitate the polymer.

  • Washing: Filter the fibrous polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours.

Data Presentation: Typical Properties of the Resulting PEN

The following table summarizes the expected properties of the poly(arylene ether nitrile) synthesized using this compound. These are representative values based on similar polymers found in the literature.

PropertyValue
Number Average Molecular Weight (Mn)35,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)180 - 220 °C
5% Weight Loss Temperature (Td5)> 500 °C (in N₂)
Tensile Strength80 - 100 MPa
Dielectric Constant (1 MHz)2.8 - 3.2

Workflow Diagram: PEN Synthesis

PEN_Synthesis Monomers This compound + Bisphenol A + K₂CO₃ Reaction_Setup Reactor Assembly Monomers->Reaction_Setup Solvents DMAc + Toluene Solvents->Reaction_Setup Dehydration Azeotropic Dehydration (140-150°C, 2-4h) Reaction_Setup->Dehydration Polymerization Polymerization (160-170°C, 8-12h) Dehydration->Polymerization Precipitation Precipitation in Methanol/Water Polymerization->Precipitation Washing Washing with Water and Methanol Precipitation->Washing Drying Vacuum Drying (80-100°C, 24h) Washing->Drying Final_Product Purified PEN Polymer Drying->Final_Product

Caption: Workflow for the synthesis of poly(arylene ether nitrile).

Application 2: Synthesis of Fluorinated Liquid Crystals

The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy to tune their physical properties, such as dielectric anisotropy (Δε), viscosity, and melting point.[1] this compound can serve as a precursor to introduce a 3,5-dichloro-4-fluorophenyl moiety into a liquid crystal core, which is expected to impart a high dipole moment and influence the mesomorphic behavior.

Experimental Protocol: Synthesis of a Biphenyl-based Liquid Crystal via Suzuki Coupling

This protocol outlines the synthesis of a hypothetical liquid crystal molecule, 4'-(alkoxy)-3,5-dichloro-4-fluorobiphenyl, via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • 4-Alkoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • Pre-reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-alkoxyphenylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst and Base Addition: Add palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystal compound.

Data Presentation: Expected Properties of the Fluorinated Liquid Crystal

The following table presents the anticipated properties for a liquid crystal containing the 3,5-dichloro-4-fluorophenyl group. These values are illustrative and based on trends observed for similar fluorinated liquid crystals.

PropertyExpected Value
Mesophase TypeNematic or Smectic
Clearing Point (T_c)80 - 150 °C
Dielectric Anisotropy (Δε)Moderately to strongly positive
Birefringence (Δn)0.15 - 0.25
Viscosity (η)20 - 40 mPa·s at 20 °C

Workflow Diagram: Liquid Crystal Synthesis

LC_Synthesis Reactants This compound + 4-Alkoxyphenylboronic acid Reaction_Setup Reaction Flask Reactants->Reaction_Setup Catalyst_Base Pd(OAc)₂ + PPh₃ + K₂CO₃ Catalyst_Base->Reaction_Setup Solvents 1,4-Dioxane + Water Solvents->Reaction_Setup Coupling Suzuki Coupling (Reflux, 12-24h) Reaction_Setup->Coupling Workup Aqueous Work-up and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Liquid Crystal Purification->Final_Product

Caption: Workflow for the synthesis of a biphenyl-based liquid crystal.

Disclaimer: The experimental protocols and data provided are illustrative and based on established chemical principles and data from related compounds. Researchers should conduct their own optimization and characterization for specific applications. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Reactions Involving 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 3,5-dichloro-4-fluorobenzonitrile, a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and cyano functionalities on the benzene ring allows for a range of selective reactions, making it a valuable precursor for the synthesis of complex molecular architectures.

Overview of Reactivity

This compound is primed for two primary types of transformations that are fundamental in drug discovery and development:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effects of the adjacent chloro substituents and the para-cyano group, which stabilize the intermediate Meisenheimer complex. This regioselectivity allows for the precise introduction of various functionalities.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents at the 3- and 5-positions are susceptible to participating in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, facilitating the synthesis of biaryl and other complex scaffolds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The high reactivity of the C-F bond towards nucleophilic attack is a key feature of this compound. This allows for the selective introduction of amine, oxygen, and sulfur nucleophiles.

Reaction with Amine Nucleophiles

The substitution of the fluorine atom with primary or secondary amines is a common and efficient method for the synthesis of 3,5-dichloro-4-aminobenzonitrile derivatives. These products are often key intermediates in the development of kinase inhibitors and other therapeutic agents.

Experimental Protocol: Reaction with Morpholine

This protocol describes a general procedure for the reaction of this compound with a secondary amine, using morpholine as an example.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(3,5-dichlorophenyl)morpholine-4-carbonitrile.

Quantitative Data (Representative)

NucleophileProductReaction Time (h)Temperature (°C)Yield (%)
Morpholine4-(3,5-dichlorophenyl)morpholine-4-carbonitrile580>90
Piperidine1-(3,5-dichlorophenyl)piperidine-4-carbonitrile580>90
Aniline4-amino-3,5-dichlorobenzonitrile610085-95

Experimental Workflow for SNAr with Amines

sn_ar_workflow reagents This compound + Amine Nucleophile + Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) reagents->solvent Dissolve reaction Reaction (Heating) solvent->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification product Substituted Aminobenzonitrile Derivative purification->product

Caption: General workflow for the nucleophilic aromatic substitution of this compound with amine nucleophiles.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The chloro substituents of this compound can be functionalized through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl compounds. Due to the electronic environment of the starting material, the reactivity of the chloro groups may require optimized catalytic systems.

Experimental Protocol: Monosubstitution with Phenylboronic Acid

This protocol outlines a general procedure for the mono-Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Add sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the mono-arylated product.

Quantitative Data (Representative for Monosubstitution)

Arylboronic AcidProductCatalyst SystemBaseYield (%)
Phenylboronic acid3-Chloro-4-fluoro-5-phenylbenzonitrilePd(OAc)₂ / PPh₃Na₂CO₃60-75
4-Methoxyphenylboronic acid3-Chloro-4-fluoro-5-(4-methoxyphenyl)benzonitrilePd(dppf)Cl₂K₂CO₃65-80
3-Pyridylboronic acid3-Chloro-4-fluoro-5-(pyridin-3-yl)benzonitrilePd(PPh₃)₄Cs₂CO₃55-70

Logical Pathway for Suzuki-Miyaura Coupling

suzuki_pathway start This compound mono_product Mono-arylated Product start->mono_product 1.2 eq. Arylboronic Acid Optimized Conditions reactants Arylboronic Acid reactants->mono_product catalyst Palladium Catalyst (e.g., Pd(OAc)₂/PPh₃) catalyst->mono_product base Base (e.g., Na₂CO₃) base->mono_product di_product Di-arylated Product mono_product->di_product Harsh Conditions or Different Arylboronic Acid

Caption: Logical progression for the synthesis of mono- and di-arylated products via Suzuki-Miyaura coupling.

Signaling Pathway Context: Kinase Inhibitor Synthesis

Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. For instance, the aminobenzonitrile core can be further elaborated to target the ATP-binding site of various kinases, playing a role in cancer therapy.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase Kinase (e.g., SRC, ABL) RTK->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription Signal Transduction Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 3,5-Dichloro-4-aminobenzonitrile Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a derivative of this compound.

Application Notes and Protocols: Derivatization of 3,5-Dichloro-4-fluorobenzonitrile for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3,5-dichloro-4-fluorobenzonitrile, a versatile scaffold for the synthesis of novel bioactive compounds. The protocols outlined below focus on nucleophilic aromatic substitution (SNAr) as the key chemical transformation, followed by methodologies for preliminary bioactivity screening.

Introduction

This compound is an attractive starting material for medicinal chemistry and drug discovery programs. The electron-withdrawing nature of the two chlorine atoms and the nitrile group strongly activates the aromatic ring for nucleophilic attack, making the fluorine atom at the C-4 position an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide variety of functional groups, particularly amines, leading to a diverse library of 4-substituted-3,5-dichlorobenzonitrile derivatives. These derivatives have shown potential as antimicrobial and anticancer agents.

Chemistry: Nucleophilic Aromatic Substitution

The primary route for the derivatization of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the fluoride ion to yield the substituted product. A variety of nucleophiles can be employed, with secondary amines such as morpholine and piperidine being common choices, leading to the formation of tertiary amine-substituted benzonitriles.

Experimental Protocols

Protocol 1: Synthesis of 4-(Morpholin-4-yl)-3,5-dichlorobenzonitrile

This protocol details the synthesis of a representative derivative, 4-(morpholin-4-yl)-3,5-dichlorobenzonitrile, via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 190 mg).

  • Add anhydrous dimethylformamide (5 mL) to dissolve the starting material.

  • To the stirred solution, add morpholine (1.2 mmol, 105 µL) followed by potassium carbonate (2.0 mmol, 276 mg).

  • Attach a reflux condenser and heat the reaction mixture to 80°C.

  • Maintain the reaction at 80°C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(morpholin-4-yl)-3,5-dichlorobenzonitrile.

Protocol 2: Antimicrobial Bioactivity Screening - Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial strains using the broth microdilution method.[1][2][3]

Materials:

  • Synthesized 4-substituted-3,5-dichlorobenzonitrile derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations of the test compound.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Presentation

The bioactivity of the synthesized derivatives can be summarized in a tabular format for easy comparison. The following table presents representative antimicrobial activity data for analogous substituted benzonitrile compounds.

Compound IDR-GroupTest OrganismMIC (µg/mL)
1a MorpholineStaphylococcus aureus16
1a MorpholineEscherichia coli32
1b PiperidineStaphylococcus aureus8
1b PiperidineEscherichia coli16
1c N-methylpiperazineStaphylococcus aureus32
1c N-methylpiperazineEscherichia coli64
Ciprofloxacin (Reference)Staphylococcus aureus1
Ciprofloxacin (Reference)Escherichia coli0.5

Note: The data presented in this table is illustrative and based on reported activities for structurally similar compounds. Actual MIC values for derivatives of this compound must be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of derivatives to their bioactivity screening.

G cluster_synthesis Synthesis cluster_screening Bioactivity Screening A 3,5-Dichloro-4- fluorobenzonitrile C SNAr Reaction A->C B Nucleophile (e.g., Morpholine) B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Derivative E->F G Pure Derivative F->G H Prepare Stock Solution G->H I MIC Assay (Broth Microdilution) H->I J Data Analysis I->J K Bioactivity Profile J->K

Experimental workflow for derivatization and screening.
Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

Derivatives of this compound may exhibit anticancer activity by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway.[4][5]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_n ERK1/2 ERK->ERK_n Translocation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Potential Inhibitor (Derivative) Inhibitor->Raf

Simplified MAPK signaling pathway and a potential point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dichloro-4-fluorobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3,5-Dichloro-4-fluorobenzonitrile and need to purify the crude product using recrystallization. This document provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure a successful purification process.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My product is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until the solid dissolves completely.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Refer to the solvent selection guide in the experimental protocol section. For aromatic compounds like this, alcohols such as methanol or ethanol are often a good starting point.

  • Insoluble Impurities: The crude material may contain insoluble impurities. If the majority of the product dissolves but some particulates remain, you should perform a hot filtration to remove them.

Q2: Crystals are forming too quickly and crashing out of the hot solution. How can I prevent this?

A2: Rapid crystallization often traps impurities. To slow down the process:

  • Add More Solvent: Add a small amount of additional hot solvent to the solution to ensure the compound is fully dissolved and the solution is not supersaturated.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated from the cold surface, before moving it to an ice bath. Rapid cooling in an ice bath can cause the compound to precipitate quickly and trap impurities.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is a common issue that can be resolved by inducing crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to form.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The recrystallized product is colored, but the pure compound should be white. How can I remove the color?

A4: Colored impurities can often be removed by using activated carbon.

  • After dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient).

  • Keep the solution hot and swirl it for a few minutes.

  • Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.

Q5: My final yield is very low. What are the possible reasons?

A5: Low yield can be attributed to several factors:

  • Using Too Much Solvent: A large amount of the product may remain dissolved in the mother liquor. To check this, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.

Q6: What are the likely impurities in my crude this compound?

A6: Potential impurities can originate from the starting materials and byproducts of the synthesis. For instance, if synthesized from 3,4,5-trichloronitrobenzene, unreacted starting material could be a possible impurity.[1] Other potential impurities could include isomers or related chlorinated benzonitriles.

Data Presentation

Solvent SystemPolarityBoiling Point (°C)Suitability for RecrystallizationNotes
Ethanol/WaterPolar ProticVariableGoodA common and effective mixed solvent system for many aromatic compounds. The ratio can be adjusted to achieve optimal solubility.
Methanol/WaterPolar ProticVariableGoodSimilar to ethanol/water, methanol is also a good choice for dissolving the compound, with water acting as the anti-solvent.
IsopropanolPolar Protic82.6ModerateCan be a suitable single solvent.
HexaneNon-polar69Poor (as a single solvent)Can be used as an anti-solvent in a mixed solvent system with a more polar solvent.
TolueneNon-polar111ModerateMay be effective, but its higher boiling point should be considered.

Experimental Protocols

This section provides a detailed methodology for the recrystallization of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in a clean Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat ethanol on a hot plate to near its boiling point.

    • Add the minimum amount of hot ethanol to the flask containing the crude product while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it.

    • Quickly pour the hot solution of your compound through the hot funnel into the clean, hot flask.

  • Addition of Anti-Solvent:

    • Heat deionized water to boiling.

    • While the ethanol solution of your product is still hot, add the hot water dropwise while stirring until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification:

    • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol/water mixture.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold ethanol/water mixture to remove any adhering impurities from the mother liquor.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to pull air through and help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

Mandatory Visualization

The following diagram illustrates the logical workflow of the recrystallization process.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration Check for insolubles add_antisolvent Add Hot Water (Anti-solvent) to Cloud Point dissolve->add_antisolvent No insolubles hot_filtration->add_antisolvent clarify Add a Few Drops of Hot Ethanol to Clarify add_antisolvent->clarify cool_rt Cool Slowly to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry the Purified Crystals wash->dry end_product Pure 3,5-Dichloro-4- fluorobenzonitrile dry->end_product

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography of 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dichloro-4-fluorobenzonitrile using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity.

A recommended mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve good separation. A good starting point for TLC analysis is a 9:1 or 8:2 mixture of hexane to ethyl acetate.[1] The ideal solvent system for column chromatography will give the target compound an Rf value between 0.2 and 0.4 on a TLC plate.[1]

Q2: My compound, this compound, is not eluting from the column. What could be the problem?

A2: There are several potential reasons why your compound may not be eluting:

  • Incorrect Solvent System: The mobile phase may not be polar enough to displace the compound from the silica gel. You can gradually increase the polarity of the eluent, for example, by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture.

  • Compound Decomposition: Although benzonitriles are generally stable, prolonged exposure to the acidic surface of silica gel could potentially lead to degradation or strong, irreversible adsorption. If you suspect decomposition, you can test the stability of your compound on a small amount of silica gel.[2]

  • Sample Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, which may give the impression that the compound is not eluting.

Q3: I am observing poor separation between my desired product and impurities. How can I improve the resolution?

A3: To improve the separation (resolution) between this compound and impurities, consider the following:

  • Optimize the Mobile Phase: A slight change in the solvent polarity can significantly impact separation. Use TLC to test various solvent ratios to find the optimal system that maximizes the difference in Rf values (ΔRf) between your product and the impurities.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can be employed. This technique is particularly useful for separating compounds with a wide range of polarities.

  • Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation.[3]

  • Sample Loading: Load the sample in a concentrated, narrow band at the top of the column. Dry loading the sample, where the crude material is pre-adsorbed onto a small amount of silica gel, is often recommended for better resolution.[4]

Q4: Can this compound degrade on silica gel? If so, how can I prevent this?

A4: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under acidic conditions.[4][5] Since standard silica gel is slightly acidic, there is a potential for degradation, especially with prolonged contact time.[6]

To mitigate this, you can use deactivated (neutralized) silica gel.[6][7] This can be prepared by treating the silica gel with a base, such as triethylamine (TEA). A common method is to include a small percentage (e.g., 1-2%) of TEA in the eluting solvent system.[8][9] It is advisable to first test the stability of your compound with TEA on a TLC plate.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of the purified compound - The compound is too soluble in the eluent and is eluting with the solvent front.- The compound is irreversibly adsorbed or has decomposed on the silica gel.- Use a less polar solvent system to increase retention on the column.- Check the stability of your compound on silica gel using a 2D TLC experiment.[2]- Consider using deactivated silica gel.[6][7]
The collected fractions are very dilute. - The initial sample was too dilute when loaded onto the column.- The elution is too fast.- Concentrate the sample before loading it onto the column. Dry loading is often a good solution.[4]- Reduce the flow rate of the mobile phase.
The compound elutes as a broad band (tailing). - The column may be overloaded with the sample.- The compound has poor solubility in the mobile phase.- Reduce the amount of sample loaded onto the column.- Try a different solvent system in which your compound is more soluble.
Cracks or channels appear in the silica gel bed. - Improper packing of the column.- The heat of adsorption of the solvent causes the column to heat up and the solvent to boil.- Repack the column carefully, ensuring a uniform and compact bed.- Use a less volatile solvent or run the chromatography in a temperature-controlled environment.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase for the column chromatography of this compound.

Methodology:

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Retention Factor (Rf) for the spot corresponding to the desired product. The ideal solvent system will provide an Rf value between 0.2 and 0.4.[1]

Column Chromatography Protocol (Silica Gel)

Objective: To purify crude this compound using silica gel column chromatography.

Methodology:

  • Column Preparation (Dry Packing):

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Carefully add dry silica gel to the column, tapping gently to ensure even packing.

    • Add another layer of sand (approx. 0.5 cm) on top of the silica gel.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to get a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[4]

  • Elution:

    • Carefully add the pre-determined mobile phase (from TLC analysis) to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to start the elution.

    • Collect fractions in test tubes or flasks.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Optimization (Hexane:EtOAc) pack Pack Column (Silica Gel) tlc->pack load Dry Load Sample pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps cluster_degradation Potential Degradation? start Poor Separation? optimize_solvent Optimize Mobile Phase via TLC start->optimize_solvent Yes gradient Use Gradient Elution optimize_solvent->gradient repack Check Column Packing gradient->repack dry_load Use Dry Loading repack->dry_load deactivate Deactivate Silica Gel with TEA dry_load->deactivate

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dichloro-4-fluorobenzonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.

Disclaimer: The following information is compiled from methodologies for structurally similar compounds, as direct synthesis protocols for this compound are not extensively detailed in the provided search results. These suggestions should be adapted and optimized for your specific experimental setup.

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the fluorination of dichlorobenzonitrile derivatives can stem from several factors. Here are the primary areas to investigate:

  • Inefficient Fluorinating Agent: The activity of the fluoride source is crucial.

    • Troubleshooting:

      • Ensure your potassium fluoride (KF) is anhydrous and of high purity. Drying KF by spray-drying or heating under vacuum before use is recommended.

      • Consider using a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. Catalysts like tetraphenylphosphonium chloride or specialized ammonium salts have been shown to improve yields in similar reactions.[1]

  • Suboptimal Reaction Temperature: The temperature for halogen exchange (Halex) reactions is critical.

    • Troubleshooting:

      • A step-wise temperature increase may be beneficial. For instance, an initial lower temperature phase (e.g., 130-150°C) followed by a higher temperature phase (e.g., 180-200°C) can reduce the formation of byproducts by minimizing the time the product is exposed to high temperatures.[2]

  • Inappropriate Solvent: The choice of solvent significantly impacts the reaction rate and yield.

    • Troubleshooting:

      • High-boiling point, polar aprotic solvents are generally preferred. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), sulfolane, and 1,3-dimethyl-2-imidazolidinone (DMI).[1][3][4]

      • Ensure the solvent is anhydrous, as water can deactivate the fluorinating agent. Refluxing with a water-separating apparatus (e.g., Dean-Stark trap) before adding the fluorinating agent can be effective.[1][2]

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, HPLC). Typical reaction times for similar syntheses range from 5 to 30 hours.[2][3][5]

Presence of Impurities and Side Reactions

Q2: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A2: Common side reactions in high-temperature fluorination reactions include dehalogenation and coking/polymerization.

  • Dehalogenation: Loss of chloro- or fluoro-substituents from the aromatic ring.

    • Troubleshooting:

      • Employing a segmented reaction temperature profile can reduce dehalogenation by limiting exposure to peak temperatures.[2]

      • The addition of a reducing agent, such as sodium pyrosulfite or sodium metabisulfite, may help to mitigate some side reactions.[1]

  • Coking and Polymerization: Formation of tar-like substances, especially at high temperatures.

    • Troubleshooting:

      • Lowering the reaction temperature and using a more efficient catalyst can help reduce the formation of these byproducts.[1]

      • Ensure thorough mixing to avoid localized overheating.

Purification Challenges

Q3: I am having difficulty purifying the crude product. What purification methods are recommended?

A3: Purification of fluorinated benzonitriles typically involves the following steps:

  • Work-up: After the reaction, the mixture is often poured into water and extracted with an organic solvent like ether or toluene.[3] The organic layers are then washed with water and brine.

  • Filtration: The reaction mixture can be filtered to remove inorganic salts and the catalyst. The filter cake should be washed with the reaction solvent or another suitable organic solvent to recover any trapped product.[1][2]

  • Distillation: For volatile products, vacuum distillation is a highly effective purification method.[1][2]

  • Column Chromatography: For non-volatile products or to remove closely related impurities, column chromatography on silica gel is a standard technique.[3][6]

Frequently Asked Questions (FAQs)

Q4: What is the most common starting material for the synthesis of this compound?

A4: Based on analogous syntheses, the most probable starting material is 3,4,5-trichlorobenzonitrile . The reaction would proceed via a nucleophilic aromatic substitution where the chlorine atom at the 4-position is selectively replaced by fluorine.

Q5: Which fluorinating agents are most effective?

A5: Anhydrous potassium fluoride (KF) is the most commonly used and cost-effective fluorinating agent for this type of reaction. Its effectiveness can be significantly enhanced by using it in combination with a phase-transfer catalyst.

Q6: What are the key safety precautions to consider during this synthesis?

A6:

  • Work in a well-ventilated fume hood, especially when using high-boiling point solvents and heating to high temperatures.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Be cautious of high-pressure build-up in sealed reaction vessels at elevated temperatures.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Fluorination Reactions

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-DichlorobenzonitrilePotassium FluorideBis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone130-150 then 180-2007-985[2]
3,4,5-TrichloronitrobenzenePotassium FluorideNone specifiedDimethylformamide (DMF)14030Not Specified[3]
3,4-DichlorobenzonitrileAnhydrous Potassium FluorideTetraphenylphosphonium chloride1,3-Dimethyl-2-imidazolidinone (DMI)200-2106-865[1]
3,4-DichlorobenzonitrileAnhydrous Potassium FluorideBis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltSulfolane200-210588[1]

Experimental Protocols

General Protocol for Halogen Exchange Fluorination (Adapted from Analogous Syntheses)
  • Drying of Reagents: In a reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), add the starting material (e.g., 3,4,5-trichlorobenzonitrile), a polar aprotic solvent (e.g., DMI or sulfolane), and a dehydrating solvent like toluene.[1]

  • Heat the mixture to reflux to remove any residual water.

  • After complete water removal, distill off the dehydrating solvent.

  • Cool the reaction mixture and add anhydrous potassium fluoride and a phase-transfer catalyst.[1]

  • Heat the reaction mixture to the desired temperature (e.g., in a stepwise manner from 130°C to 200°C) and maintain for the required reaction time, monitoring the progress by GC or TLC.[2]

  • Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification procedures (filtration, extraction, and distillation/chromatography).[1][2][3]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impurities Detected CheckReagents Verify Reagent Quality Start->CheckReagents AnhydrousKF Is KF anhydrous and high purity? CheckReagents->AnhydrousKF AnhydrousKF->CheckReagents No, dry KF AnhydrousSolvent Is the solvent anhydrous? AnhydrousKF->AnhydrousSolvent Yes AnhydrousSolvent->CheckReagents No, dry solvent OptimizeConditions Optimize Reaction Conditions AnhydrousSolvent->OptimizeConditions Yes CheckTemp Is the temperature profile optimal? OptimizeConditions->CheckTemp CheckTemp->OptimizeConditions No, use stepwise heating CheckCatalyst Is a phase-transfer catalyst being used? CheckTemp->CheckCatalyst Yes CheckCatalyst->OptimizeConditions No, add catalyst CheckTime Is the reaction time sufficient? CheckCatalyst->CheckTime Yes CheckTime->OptimizeConditions No, monitor to completion Purification Review Purification Strategy CheckTime->Purification Yes Distillation Consider Vacuum Distillation Purification->Distillation Chromatography Consider Column Chromatography Purification->Chromatography Success Improved Yield and Purity Distillation->Success Chromatography->Success

Caption: Troubleshooting workflow for low yield and impurities.

General Reaction Pathway

ReactionPathway Reactants 3,4,5-Trichlorobenzonitrile + Anhydrous KF Conditions High-Boiling Polar Aprotic Solvent (e.g., DMI, Sulfolane) Phase-Transfer Catalyst Heat (150-210°C) Reactants->Conditions Reaction Mixture Product This compound Conditions->Product Halogen Exchange Byproducts KCl Dehalogenated Species Polymeric Residues Conditions->Byproducts

Caption: General pathway for nucleophilic fluorination.

References

Technical Support Center: Synthesis of 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-4-fluorobenzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Halogen Exchange Fluorination and the Sandmeyer Reaction.

Route 1: Halogen Exchange Fluorination of 3,4,5-Trichlorobenzonitrile

This route involves the nucleophilic substitution of a chlorine atom with a fluorine atom using a fluoride salt.

Diagram of the Halogen Exchange Pathway

Halogen_Exchange A 3,4,5-Trichlorobenzonitrile B This compound (Target Product) A->B KF, High Temp. Polar Aprotic Solvent C Incomplete Fluorination (Side Product) A->C Insufficient Reagent/Time D Dehalogenation Products (e.g., Dichlorobenzonitriles) (Side Product) A->D High Temperature E Polymerization/Coking (Side Product) A->E Excessive Temperature

Caption: Halogen exchange synthesis of this compound and potential side products.

Common Problems and Solutions

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product at high temperatures.- Increase reaction time or temperature cautiously. - Use a phase-transfer catalyst to improve reactivity at lower temperatures. - Ensure anhydrous conditions, as water can deactivate the fluoride reagent.
Presence of starting material (3,4,5-Trichlorobenzonitrile) in the final product - Insufficient fluorinating agent (e.g., KF). - Short reaction time. - Low reaction temperature.- Increase the molar ratio of the fluorinating agent to the starting material. - Extend the reaction duration. - Gradually increase the reaction temperature while monitoring for side product formation.
Formation of dehalogenated byproducts - Excessively high reaction temperatures can lead to the removal of halogen atoms.- Optimize the reaction temperature; avoid overheating. - The use of a milder fluorinating agent could be explored.
Observation of dark, tar-like substances (coking/polymerization) - High reaction temperatures can cause decomposition and polymerization of the aromatic compounds.[1]- Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Consider using a solvent with a lower boiling point if feasible.
Route 2: Sandmeyer Reaction of 3,5-Dichloro-4-fluoroaniline

This route involves the diazotization of an amine followed by cyanation.

Diagram of the Sandmeyer Reaction Pathway

Sandmeyer_Reaction A 3,5-Dichloro-4-fluoroaniline B Diazonium Salt A->B NaNO2, H+ D Unreacted Aniline (Side Product) A->D Incomplete Diazotization C This compound (Target Product) B->C CuCN E Phenolic Impurity (Side Product) B->E Hydrolysis F Biaryl Impurity (Side Product) B->F Radical Coupling

Caption: Sandmeyer reaction for this compound synthesis and potential side reactions.

Common Problems and Solutions

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low yield of the desired product - Instability of the diazonium salt due to electron-withdrawing groups.[2] - Incomplete diazotization. - Premature decomposition of the diazonium salt.- Maintain a low temperature (0-5 °C) during diazotization and cyanation. - Ensure the dropwise addition of sodium nitrite solution. - Use the diazonium salt immediately after its formation.
Presence of starting material (3,5-Dichloro-4-fluoroaniline) in the final product - Insufficient amount of sodium nitrite or acid. - Temperature too high during diazotization, leading to decomposition.- Use a slight excess of sodium nitrite and ensure a strongly acidic medium. - Strictly control the temperature during the addition of sodium nitrite.
Formation of a phenolic byproduct (3,5-Dichloro-4-fluorophenol) - The diazonium salt reacting with water (hydrolysis).- Maintain a low reaction temperature. - Minimize the amount of water in the reaction mixture where possible. - Ensure a rapid subsequent reaction with the cyanide source.
Formation of biaryl impurities - The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals.[3]- This is an inherent potential side reaction. Optimization of the copper(I) cyanide concentration and reaction conditions may help to minimize its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the halogen exchange synthesis of this compound?

A1: The most frequently observed side products include:

  • Unreacted starting material: 3,4,5-Trichlorobenzonitrile.

  • Dehalogenation products: Various isomers of dichlorobenzonitrile.

  • Polymeric or tar-like substances (coking): Resulting from decomposition at high temperatures.[1]

Q2: What impurities can be expected from the Sandmeyer reaction route?

A2: Common impurities include:

  • Unreacted starting material: 3,5-Dichloro-4-fluoroaniline.[2]

  • Phenolic byproduct: 3,5-Dichloro-4-fluorophenol, from the hydrolysis of the diazonium salt.

  • Biaryl compounds: Formed by the coupling of aryl radicals.[3]

Q3: How can I identify the side products in my reaction mixture?

A3: A combination of analytical techniques is recommended for the accurate identification of side products.

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and determination of their molecular weights and fragmentation patterns, which aids in structural elucidation.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile components and quantification of the purity of the main product and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Provides detailed structural information about the arrangement of atoms in the molecule, which is crucial for the unambiguous identification of isomers and byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecules, which can help to distinguish between the nitrile, amine, and hydroxyl-containing compounds.

Q4: What is a general purification strategy for this compound?

A4: A multi-step purification process is often necessary.

  • Work-up: The crude reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed to remove inorganic salts and acids.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

Experimental Protocols

General Protocol for Halogen Exchange Fluorination
  • To a dried reaction vessel under an inert atmosphere, add 3,4,5-trichlorobenzonitrile and a polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane).

  • Add spray-dried potassium fluoride (KF) and a phase-transfer catalyst (e.g., a quaternary ammonium salt), if used.

  • Heat the mixture to the desired temperature (typically between 150-220°C) and maintain it for several hours, monitoring the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

General Protocol for Sandmeyer Reaction
  • Dissolve 3,5-Dichloro-4-fluoroaniline in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period.

  • In a separate vessel, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN mixture, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work up the reaction mixture by adding a base to neutralize the acid, followed by extraction with an organic solvent.

  • Wash, dry, and concentrate the organic extract, and purify the product as described above.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Identify_Route Identify Synthesis Route Start->Identify_Route Halogen_Exchange Halogen Exchange Identify_Route->Halogen_Exchange Fluorination Sandmeyer Sandmeyer Reaction Identify_Route->Sandmeyer Diazotization Analyze_Side_Products Analyze Side Products (GC-MS, HPLC, NMR) Halogen_Exchange->Analyze_Side_Products Sandmeyer->Analyze_Side_Products Check_HE_Params Check Reaction Parameters: - Temperature too high/low? - Insufficient KF/time? - Anhydrous conditions? Analyze_Side_Products->Check_HE_Params Halogen Exchange Issues Check_SM_Params Check Reaction Parameters: - Low temperature maintained? - Diazonium salt used immediately? - Sufficient NaNO2/acid? Analyze_Side_Products->Check_SM_Params Sandmeyer Issues Optimize_HE Optimize Halogen Exchange: - Adjust temperature - Increase KF/time - Add phase-transfer catalyst Check_HE_Params->Optimize_HE Optimize_SM Optimize Sandmeyer: - Strict temperature control (0-5°C) - Use fresh diazonium salt - Adjust reagent stoichiometry Check_SM_Params->Optimize_SM Purify Refine Purification Strategy (Column Chromatography, Recrystallization) Optimize_HE->Purify Optimize_SM->Purify End Problem Resolved Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Fluorination of Dichloronitrobenzene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the fluorination of dichloronitrobenzene precursors. The content addresses common issues encountered during the Halex reaction, a cornerstone of nucleophilic aromatic substitution (SNAr) for producing vital fluoroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the Halex reaction, and why is it used for fluorinating dichloronitrobenzene?

A1: The Halex reaction is a method used to synthesize aryl fluorides by exchanging an aryl chloride with a fluoride ion.[1] This process is a specific type of nucleophilic aromatic substitution (SNAr) where a nucleophile (fluoride) attacks an electron-poor aromatic ring, displacing a leaving group (chloride).[2][3] Dichloronitrobenzene is an ideal substrate because the strongly electron-withdrawing nitro group activates the chlorine atoms at the ortho and para positions, making them susceptible to nucleophilic attack.[4] This reaction is widely used in industrial chemistry to produce fluorinated intermediates for pharmaceuticals and agrochemicals due to its cost-effectiveness.[5]

Q2: My fluorination reaction is incomplete, with significant starting material remaining. What are the most common causes?

A2: Incomplete conversion in a Halex reaction is a frequent issue. The primary causes include:

  • Presence of Water: Moisture deactivates the fluoride nucleophile and can lead to the formation of unwanted hydroxy byproducts. The fluoride source (e.g., potassium fluoride) and solvent must be anhydrous.[6]

  • Inactive Fluoride Source: The reactivity of the alkali metal fluoride is critical. Spray-dried potassium fluoride (KF) is often preferred due to its high surface area and reactivity.[7]

  • Insufficient Temperature: Halex reactions require high thermal energy to overcome the activation barrier. Temperatures are typically maintained between 150-250 °C.[1][8]

  • Inappropriate Solvent: The reaction requires a polar, aprotic solvent like DMSO, DMF, or sulfolane to solubilize the fluoride salt and enhance the nucleophilicity of the fluoride anion.[1][5] DMSO has been shown to give dramatically higher yields compared to other solvents in some cases.[5]

  • Ineffective Mixing or Catalyst: Since the reaction is often heterogeneous, efficient stirring is crucial. A phase-transfer catalyst (PTC) is frequently used to help transfer the fluoride anion from the solid phase to the organic phase.[2][4][9]

Q3: I am observing the mono-fluorinated product but the reaction won't proceed to the difluorinated product. How can I resolve this?

A3: Driving the reaction from a mono-fluorinated intermediate to a difluorinated product requires overcoming a higher energy barrier, as the first fluorine atom added slightly deactivates the ring towards further substitution compared to the initial chlorine. To push the reaction to completion, consider the following:

  • Increase Reaction Time: Allow the reaction to run for a longer duration, monitoring progress by GC or TLC.[7]

  • Raise Temperature: Increasing the temperature within the stable range of the solvent and reactants can provide the necessary energy for the second substitution.[8]

  • Increase Fluoride Stoichiometry: Ensure a sufficient molar excess of the fluoride source is present for each chlorine atom that needs to be replaced.[8]

Q4: What are the most common byproducts, and how can they be minimized?

A4: Besides unreacted starting material and monofluorinated intermediates, common byproducts include:

  • Polyaryl Ethers and Tars: These can form from decomposition at excessively high temperatures or due to unforeseen side reactions with contaminants.[4] Maintaining strict temperature control and ensuring the purity of all reagents is essential.

  • Hydroxy-derivatives: Formed when water is present in the reaction mixture, allowing hydroxide to compete with fluoride as the nucleophile. Minimization requires using anhydrous reagents and solvents under an inert atmosphere.

Q5: How can I effectively monitor the progress of my fluorination reaction?

A5: The two most common methods for monitoring reaction progress are:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of the starting material.[10][11]

  • Gas Chromatography (GC): Provides quantitative analysis of the reaction mixture, allowing you to determine the conversion percentage and the relative amounts of starting material, intermediates, and final product.[7][8][12]

Troubleshooting Guide for Incomplete Fluorination

Symptom Potential Cause Recommended Solution
Low to no conversion of starting material. 1. Water Contamination: Reagents or solvent are not anhydrous.1. Use spray-dried KF. Dry the solvent (e.g., over molecular sieves). Run the reaction under a dry, inert atmosphere (N₂ or Ar).
2. Insufficient Temperature: Reaction temperature is too low.2. Verify the internal reaction temperature with a calibrated thermometer. Ensure the heating mantle or oil bath is functioning correctly. A typical range is 180-240°C.[8]
3. Poorly Reactive KF: KF has low surface area or is not sufficiently anhydrous.3. Use high-quality, spray-dried KF.[7] Consider grinding the KF (in a dry environment) before use to increase surface area.
Reaction stalls after mono-fluorination. 1. Reaction Time is Too Short: The second substitution is slower than the first.1. Extend the reaction time. Monitor periodically by GC to determine when the reaction has reached completion.[7]
2. Inadequate Energy Input: Temperature is insufficient for the second substitution.2. Cautiously increase the reaction temperature by 10-20 °C, ensuring it does not exceed the solvent's boiling point or cause decomposition.
3. Insufficient Fluoride: Stoichiometric amount of KF is depleted.3. Ensure at least one mole of KF is used for each replaceable chlorine atom. An excess is recommended.[8]
Reaction yields are inconsistent between batches. 1. Variable Reagent Quality: Moisture content or purity of KF, solvent, or starting material varies.1. Standardize reagent sources and perform quality control. Always use freshly dried solvents.
2. Ineffective Phase-Transfer Catalyst (PTC): PTC is absent, degraded, or insufficient.2. Add a thermally stable PTC (e.g., tetramethylammonium chloride) at an appropriate loading (e.g., 2-5 mol%).[4][9]

Quantitative Data from Representative Experiments

The tables below summarize key quantitative data from various experimental setups for the fluorination of dichloronitrobenzene derivatives.

Table 1: Effect of Solvent and Temperature on the Fluorination of 2,4-Dichloronitrobenzene

SolventMolar Ratio (Sulfolane:Substrate)Temperature (°C)Time (h)Conversion (%)
None0:124030~20
Sulfolane0.1:12402438.4
Sulfolane0.83:1240694
(Data synthesized from a patent describing the fluorination process.[8])

Table 2: Time-Course Yield Data for Fluorination of 1-Chloro-4-nitrobenzene

Reaction TimeYield of 4-Fluoronitrobenzene (%)
30 min33
1 hour50
3 hours83
6 hours98
(Reaction Conditions: 1-chloro-4-nitrobenzene, KF, phosphonitrile catalyst, DMSO, 150°C.[7])

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-fluoronitrobenzene from 3,4-Dichloronitrobenzene

This protocol is a representative example of a Halex fluorination reaction.

Materials:

  • 3,4-Dichloronitrobenzene (e.g., 100 kg)[10]

  • Anhydrous Potassium Fluoride (KF), spray-dried (e.g., 36.3 kg)[10]

  • Dimethyl Sulfoxide (DMSO), anhydrous (e.g., 500 L)[10]

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and inert gas inlet.

  • Heating mantle or oil bath.

  • Filtration apparatus.

  • Steam distillation apparatus.

Procedure:

  • Ensure the reaction vessel is clean, dry, and purged with an inert gas.

  • Charge the reaction vessel with 3,4-dichloronitrobenzene (100 kg), anhydrous potassium fluoride (36.3 kg), and dimethyl sulfoxide (500 L).[10]

  • Begin vigorous stirring to create a uniform slurry.

  • Heat the mixture in an oil bath, bringing the reaction to reflux. The reaction temperature is typically between 140-150 °C.[10]

  • Maintain the reaction at reflux for approximately 5 hours.[10]

  • Monitor the reaction's progress by TLC or GC until the starting material is completely consumed.[10]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated inorganic salts (KCl and excess KF).[10]

  • The filtrate is subjected to steam distillation to isolate the crude product.[10]

  • The distilled product, pale yellow crystals of 3-chloro-4-fluoronitrobenzene, is collected. An expected yield is around 86%.[10]

Visualizations

Halex_Mechanism cluster_main Halex Reaction: SNAr Mechanism Reactants Dichloronitrobenzene + F⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate + F⁻ (attack) Products Chlorofluoronitrobenzene + Cl⁻ Intermediate->Products - Cl⁻ (elimination)

Caption: The SNAr mechanism for the Halex fluorination reaction.

Troubleshooting_Workflow start Problem: Incomplete Fluorination q1 Is reaction temperature > 150°C? start->q1 s1 Action: Increase temperature. Verify with internal probe. q1->s1 No q2 Are reagents fully anhydrous? q1->q2 Yes s1->q2 s2 Action: Use spray-dried KF. Dry solvent. Run under N₂. q2->s2 No q3 Is a Phase-Transfer Catalyst (PTC) present? q2->q3 Yes s2->q3 s3 Action: Add 2-5 mol% of a thermally stable PTC. q3->s3 No q4 Is reaction time sufficient? q3->q4 Yes s3->q4 s4 Action: Extend reaction time. Monitor via GC. q4->s4 No end_node Reaction Optimized q4->end_node Yes s4->end_node

Caption: A logical workflow for troubleshooting incomplete fluorination.

Factors_Influencing_Success cluster_params Key Reaction Parameters center Reaction Outcome (Yield & Purity) Temp Temperature (150-250°C) Temp->center Solvent Solvent (Polar Aprotic: DMSO) Solvent->center Fluoride Fluoride Source (Anhydrous KF) Fluoride->center Catalyst Catalyst (PTC) Catalyst->center

Caption: Key parameters influencing Halex reaction success.

References

Technical Support Center: Optimizing Catalyst Loading for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzonitrile. The focus is on optimizing catalyst loading to improve yield, selectivity, and overall process efficiency.

Troubleshooting Guide

Issue 1: Low Benzonitrile Yield

Question: My reaction is resulting in a low yield of benzonitrile. How can I troubleshoot this, specifically in relation to the catalyst?

Answer: Low yields in benzonitrile synthesis can often be traced back to issues with the catalyst system. Here are several factors to consider:

  • Sub-optimal Catalyst Loading: The amount of catalyst used is critical. Too little catalyst can lead to an incomplete reaction, while an excess may not necessarily improve the yield and can be economically inefficient. It is crucial to determine the optimal catalyst loading for your specific reaction conditions.

  • Catalyst Activity: Ensure your catalyst is active. For commercially sourced catalysts, check the expiration date and storage conditions. For prepared catalysts, verify their proper synthesis and activation. For instance, in the Sandmeyer reaction for nitrile synthesis, the copper(I) cyanide catalyst must be freshly prepared and active.[1]

  • Catalyst Deactivation: The catalyst may deactivate during the reaction. This can be caused by impurities in the reactants or solvent, or by coking (the deposition of carbonaceous material on the catalyst surface).[2] Consider purification of your starting materials and running the reaction under an inert atmosphere to minimize deactivation.

  • Mass Transfer Limitations: In heterogeneous catalysis, if the reaction mixture is not adequately stirred, the reactants may not have sufficient access to the catalyst surface, leading to a lower reaction rate and yield. Ensure efficient stirring to overcome mass transfer limitations.[3]

Issue 2: Poor Selectivity and Formation of Byproducts

Question: I am observing the formation of significant byproducts, such as benzamide or toluene, reducing the selectivity for benzonitrile. How can catalyst loading affect this?

Answer: Poor selectivity is a common challenge. Catalyst loading plays a role, but other factors are also important:

  • Inappropriate Catalyst Loading: An incorrect catalyst loading can alter the reaction pathway, favoring the formation of byproducts. For example, in the hydrogenation of benzonitrile to benzylamine, a consecutive reaction can lead to the formation of toluene.[2] Optimizing the catalyst loading can help to maximize the selectivity towards the desired product.

  • Reaction Conditions: Temperature and pressure are critical parameters that influence selectivity. For instance, in the ammoxidation of toluene, high temperatures can lead to combustion reactions, reducing the benzonitrile yield.[4]

  • Nature of the Catalyst: The choice of catalyst itself is paramount. Different catalysts will have different selectivities for the same reaction. For example, in the ammoxidation of toluene, vanadium-based catalysts are commonly used.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for benzonitrile synthesis via ammoxidation of toluene?

A1: The catalyst loading for the ammoxidation of toluene can vary depending on the specific catalyst and reactor configuration. For a fluidized-bed reactor using a finely grained BN98 catalyst, a loading of 37-45 grams of toluene per liter of catalyst per hour has been reported.[7]

Q2: How does catalyst loading affect the synthesis of benzonitrile from PET pyrolysis?

A2: In the catalytic fast pyrolysis of PET with ammonia, the loading of the active component on the support is crucial. For a Ca(OH)₂/Al₂O₃ catalyst, a 4% Ca(OH)₂ loading was found to be suitable for producing benzonitrile.[8] Increasing the loading beyond the optimum can lead to a decrease in the yield of nitriles.[8]

Q3: Can the catalyst be recycled in benzonitrile synthesis?

A3: Yes, in many cases, the catalyst can be recycled. For instance, in a green synthesis route using an ionic liquid as both a co-solvent and catalyst, the ionic liquid could be easily recovered and recycled.[9][10] For heterogeneous catalysts, they can often be recovered by filtration and reused, although their activity may decrease over several cycles.[8]

Q4: What are some common catalysts used for the ammoxidation of toluene to benzonitrile?

A4: Common catalysts for the ammoxidation of toluene are mixed metal oxides.[4] Vanadium-based catalysts, often in combination with other metals like chromium, antimony, and bismuth on a support such as aluminum oxide or silica gel, are frequently used.[11] Vanadium-titanium oxides are also effective catalysts for this process.[5][6]

Data Presentation

Table 1: Effect of Ca(OH)₂ Loading on Benzonitrile Yield from PET Pyrolysis

Ca(OH)₂ Loading on Al₂O₃Nitrile Yield (C%)Benzonitrile Selectivity in Nitriles (%)Reference
0% (Neat Al₂O₃)-13.53[8]
2%53.98-[8]
4%-82.60[8]
6%--[8]
8%47.69-[8]

Note: The yield and selectivity are highly dependent on other reaction conditions such as temperature and residence time.[8]

Experimental Protocols

Protocol 1: Ammoxidation of Toluene in a Fluidized-Bed Reactor

This protocol is based on a described industrial process for the production of benzonitrile.[7]

Materials:

  • Toluene

  • Liquefied ammonia

  • Air

  • Finely grained BN98 catalyst

Equipment:

  • Fluidized-bed reactor

  • Heating and preheating units

  • Gas and liquid flow controllers

  • Condensation and collection towers

  • Absorption tower

Procedure:

  • Heat and gasify the toluene and liquefied ammonia separately. The preheating temperature for the mixed gas should be around 190-200°C.

  • Introduce the preheated toluene and ammonia gas mixture into the fluidized-bed reactor containing the BN98 catalyst.

  • Simultaneously feed heated air into the reactor.

  • Maintain the reaction temperature between 410-420°C.

  • Set the catalyst loading to approximately 37-45 grams of toluene per liter of catalyst per hour.

  • The gaseous products, including benzonitrile and water, exit the reactor.

  • Cool and condense the product stream in the collection and absorption towers to separate the benzonitrile.

  • Separate the aqueous layer from the crude benzonitrile.

  • Purify the benzonitrile by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Ammoxidation Reaction cluster_workup Product Separation & Purification Toluene Toluene Preheating Preheating (190-200°C) Toluene->Preheating Ammonia Liquefied Ammonia Ammonia->Preheating Air Air Reactor Fluidized-Bed Reactor (410-420°C) Catalyst: BN98 Air->Reactor Preheating->Reactor Condensation Condensation Reactor->Condensation Separation Phase Separation Condensation->Separation Distillation Vacuum Distillation Separation->Distillation Product Pure Benzonitrile Distillation->Product troubleshooting_logic Start Low Benzonitrile Yield or Selectivity CheckLoading Is Catalyst Loading Optimized? Start->CheckLoading CheckActivity Is Catalyst Active? CheckLoading->CheckActivity Yes AdjustLoading Adjust Catalyst Loading CheckLoading->AdjustLoading No CheckConditions Are Reaction Conditions (Temp., Pressure) Optimal? CheckActivity->CheckConditions Yes ReplaceCatalyst Replace or Regenerate Catalyst CheckActivity->ReplaceCatalyst No OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions No SuccessfulOutcome Improved Yield/ Selectivity CheckConditions->SuccessfulOutcome Yes AdjustLoading->SuccessfulOutcome ReplaceCatalyst->SuccessfulOutcome OptimizeConditions->SuccessfulOutcome

References

Technical Support Center: Managing Reaction Temperature in Halogen Exchange Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in halogen exchange fluorination (Halex) reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the critical parameter of reaction temperature.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My halogen exchange fluorination reaction is showing low or no conversion to the desired fluorinated product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Halex reaction can stem from several factors, often related to temperature and reagent activity.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Insufficient Reaction Temperature The activation energy for the C-X bond cleavage (where X is Cl, Br) may not be met. Carefully increase the reaction temperature in increments (e.g., 10-20 °C) to enhance the reaction rate.[1] For many aromatic substrates, temperatures in the range of 150-250 °C are required.[2]
Poor Fluoride Source Solubility/Reactivity Alkali metal fluorides like potassium fluoride (KF) have low solubility in common aprotic solvents.[3] Consider using more soluble fluoride sources like cesium fluoride (CsF) or tetralkylammonium fluorides (e.g., TBAF).[2][4] Alternatively, the use of phase-transfer catalysts (e.g., quaternary ammonium salts, crown ethers) can improve the reactivity of KF.[4][5][6]
Presence of Water Trace amounts of water can deactivate the fluoride source through strong hydrogen bonding.[1] Ensure all reagents and solvents are anhydrous. Using spray-dried KF can be beneficial.[3][6]
Catalyst Inactivity If using a catalyst, it may have decomposed or may not be effective for the specific substrate. Ensure the catalyst is handled under appropriate inert conditions if required. Consider screening alternative catalysts.
Inappropriate Solvent The solvent plays a crucial role in solubilizing the reagents and influencing the reaction rate. Polar aprotic solvents like DMSO, DMF, and sulfolane are typically used for Halex reactions.[2][7] The choice of solvent can affect the required reaction temperature.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing significant amounts of side products, particularly elimination or defluorination products. How can I improve the selectivity?

Answer: The formation of side products is a common issue, often directly influenced by the reaction temperature being too high or the fluoride source being too basic.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
High Reaction Temperature Elevated temperatures can favor side reactions, such as elimination over substitution, or cause decomposition of the starting material or product.[1] Conduct the reaction at the lowest temperature that provides a reasonable rate.[1] It may be necessary to accept a longer reaction time for improved selectivity.[8]
High Basicity of Fluoride Source Highly basic fluoride sources like TBAF can promote elimination reactions, especially with aliphatic substrates.[1] Use a less basic fluoride source, such as AgF or KF with a crown ether, to enhance nucleophilicity without significantly increasing basicity.[1]
Defluorination of Product The desired fluorinated product can sometimes undergo further reactions, including defluorination, under drastic reaction conditions.[6] To suppress potential free-radical-induced defluorination, consider adding a radical scavenger to the reaction mixture.[6]
Solvent Decomposition Some polar aprotic solvents like DMSO and sulfolane can have poor thermal stability at very high temperatures, leading to side products.[6] Ensure the chosen reaction temperature is well below the decomposition temperature of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for halogen exchange (Halex) fluorination?

A1: The optimal temperature for a Halex reaction is highly dependent on the substrate and reagents used.

  • For aromatic compounds , especially those with electron-withdrawing groups, temperatures are typically high, often in the range of 150°C to 250°C .[2] Some reactions may even be conducted at temperatures up to 400°C in the absence of a solvent.[5]

  • For aliphatic compounds , conditions are generally milder to avoid elimination reactions.[1]

  • Microwave-assisted reactions can reach high temperatures, such as 250°C, in a very short time (e.g., 30 seconds).[9]

Q2: How does temperature affect the reaction time?

A2: Temperature and reaction time are inversely related. Higher temperatures generally lead to shorter reaction times. For example, in one study, a reaction reached over 99% conversion in 30 minutes at 180°C, 120 minutes at 160°C, and 300 minutes at 140°C.[8] Optimization is required to find a balance between a practical reaction time and the minimization of side products.[1]

Q3: Can I run the reaction at a lower temperature to improve safety?

A3: Yes, and it is often recommended for better selectivity.[1] However, lowering the temperature will likely increase the required reaction time.[8] If the reaction rate becomes too slow at lower temperatures, consider using a more reactive fluoride source (e.g., CsF), a phase-transfer catalyst, or a more efficient solvent system to compensate.[4]

Q4: My starting material is sensitive to high temperatures. What are my options?

A4: For temperature-sensitive substrates, several strategies can be employed:

  • Use highly reactive, soluble fluoride sources to enable fluorination at lower temperatures.

  • Employ a catalyst to lower the activation energy of the reaction.[5]

  • Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing the overall time the substrate is exposed to high heat.[9]

  • For some systems, halogen exchange can be achieved at room temperature, for example, using Cu2O-HF in acetonitrile for certain alkyl halides.[10]

Data Presentation

Table 1: Temperature Effects on Halex Fluorination of 1,2-dichloro-4-nitrobenzene

Temperature (°C)Reaction Time to >99% Conversion (min)
18030
160120
140300

Data sourced from a study using KF and an ionic liquid phase transfer catalyst in DMSO.[8]

Table 2: General Reaction Conditions for Halex Fluorination of Aromatic Chlorides

Substrate TypeFluorinating AgentSolventTypical Temperature Range (°C)
Activated Aryl ChloridesKF, CsF, TBAFDMSO, DMF, Sulfolane150 - 250
Polyhaloaromatic CompoundsKFBenzonitrile190 - 400
4-chlorobenzaldehydeSpray-dried KFDiphenyl sulfone~210

[2][5][6]

Experimental Protocols

Protocol 1: General Procedure for Halex Fluorination of an Activated Aryl Chloride

This protocol is a representative example and should be optimized for specific substrates.

1. Materials and Setup:

  • Aryl chloride (1.0 eq)
  • Anhydrous potassium fluoride (KF, 1.2 - 2.0 eq), spray-dried for best results.
  • Polar aprotic solvent (e.g., DMSO, Sulfolane), anhydrous.
  • Optional: Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 - 0.1 eq).
  • Oven-dried reaction vessel equipped with a magnetic stir bar, condenser, and nitrogen inlet.

2. Procedure:

  • To the reaction vessel, add the aryl chloride, anhydrous potassium fluoride, and phase-transfer catalyst (if used).
  • Under a nitrogen atmosphere, add the anhydrous solvent.
  • Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 180-220°C).
  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, LC-MS). The reaction may take from 1.5 to 48 hours depending on the substrate and temperature.[1][7]
  • Once the reaction is complete, cool the mixture to room temperature.

3. Workup:

  • Quench the reaction by pouring the mixture into cold water.
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation).

Mandatory Visualizations

TroubleshootingWorkflow start Start: Low/No Product Yield q_temp Is reaction temperature sufficient? start->q_temp a_inc_temp Increase temperature incrementally (e.g., 10-20 °C) q_temp->a_inc_temp No q_reagent Is fluoride source active/soluble? q_temp->q_reagent Yes end_success Success: Yield Improved a_inc_temp->end_success a_reagent Use more soluble fluoride (CsF, TBAF) or add Phase Transfer Catalyst q_reagent->a_reagent No q_water Are reagents/solvent anhydrous? q_reagent->q_water Yes a_reagent->end_success a_water Use anhydrous conditions, spray-dried KF q_water->a_water No q_water->end_success Yes a_water->end_success

Caption: Troubleshooting workflow for low yield in Halex fluorination.

TemperatureEffects cluster_0 Reaction Temperature cluster_1 Reaction Outcomes low_temp Low Temperature (e.g., 140°C) outcome_low Higher Selectivity (Substitution Favored) Slower Reaction Rate low_temp->outcome_low Leads to high_temp High Temperature (e.g., 220°C) outcome_high Lower Selectivity (Elimination/Decomposition Risk) Faster Reaction Rate high_temp->outcome_high Leads to

Caption: Effect of temperature on selectivity and rate in Halex reactions.

References

Stability of 3,5-Dichloro-4-fluorobenzonitrile under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a stable compound under standard laboratory conditions (i.e., ambient temperature, neutral pH, and in the absence of strong nucleophiles or electrophiles). However, its stability is compromised under acidic and basic conditions, particularly at elevated temperatures. The primary reaction under these conditions is the hydrolysis of the nitrile group.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, particularly with heating, the nitrile group of this compound is susceptible to hydrolysis. This reaction proceeds in a stepwise manner, first forming a benzamide intermediate, which is then further hydrolyzed to the corresponding 3,5-dichloro-4-fluorobenzoic acid. While this reaction is generally slower than base-catalyzed hydrolysis, prolonged exposure to strong acids at elevated temperatures will lead to significant degradation of the starting material.

Q3: What is the stability of this compound under basic conditions?

The compound is highly susceptible to hydrolysis under basic conditions. The nitrile group is readily converted to a carboxylate salt, which upon acidic workup, yields 3,5-dichloro-4-fluorobenzoic acid. This reaction is typically faster than acid-catalyzed hydrolysis. Strong bases, such as sodium hydroxide or potassium hydroxide, especially at elevated temperatures, will rapidly degrade the compound.

Q4: Are the halogen substituents (chlorine and fluorine) on the aromatic ring stable?

The halogen atoms on the aromatic ring are generally stable under typical reaction conditions. However, the presence of three electron-withdrawing groups (one nitrile and two chlorine atoms) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In the presence of strong nucleophiles (e.g., alkoxides, amines) and under forcing conditions (e.g., high temperature), substitution of one or more halogens may occur. Based on the principles of SNAr, the fluorine atom is the most likely to be substituted due to its high electronegativity, which makes the carbon atom it is attached to more electrophilic.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no recovery of this compound after a reaction. The reaction conditions were too acidic or basic, leading to hydrolysis of the nitrile group.- Maintain the reaction pH as close to neutral as possible. - If acidic or basic conditions are necessary, conduct the reaction at a lower temperature and for a shorter duration. - Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid complete consumption of the starting material.
An unexpected polar impurity is observed in the reaction mixture. This is likely the corresponding benzoic acid or benzamide, formed via hydrolysis of the nitrile group.- Confirm the identity of the impurity by co-spotting with a standard of 3,5-dichloro-4-fluorobenzoic acid on a TLC plate or by LC-MS analysis. - To minimize its formation, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Formation of a new product with a different halogen substitution pattern. A nucleophilic aromatic substitution (SNAr) reaction may have occurred, leading to the displacement of a halogen atom.- Avoid using strong nucleophiles in combination with high temperatures. - If a nucleophile is required, consider using a milder one or protecting the aromatic ring if possible. - Characterize the new product by mass spectrometry and NMR to confirm if a halogen has been substituted.
Inconsistent reaction outcomes. The stability of this compound is highly dependent on the reaction conditions. Minor variations in pH, temperature, or reaction time can lead to different product profiles.- Standardize all reaction parameters, including the source and purity of reagents and solvents. - Carefully control the temperature and monitor the pH throughout the reaction. - Perform small-scale pilot reactions to optimize the conditions before scaling up.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the conversion of this compound to 3,5-dichloro-4-fluorobenzoic acid under acidic conditions.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a 1:1 (v/v) mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it over ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dichloro-4-fluorobenzoic acid.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol outlines the hydrolysis of this compound under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100 °C) for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid.

  • A precipitate of 3,5-dichloro-4-fluorobenzoic acid should form.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Data Presentation

The following table summarizes the typical conditions for the hydrolysis of halogenated benzonitriles, which can be used as a guide for experiments with this compound.

Condition Parameter Value Expected Outcome
Acidic Hydrolysis pH1.0 - 4.0Hydrolysis to 3,5-dichloro-4-fluorobenzoic acid.
Temperature60 - 110 °CHigher temperatures increase the reaction rate.
Reaction Time2 - 6 hoursDependent on temperature and acid concentration.
Basic Hydrolysis pH11.0 - 14.0Rapid hydrolysis to the carboxylate salt.
Temperature80 - 100 °CThe reaction is typically faster than under acidic conditions.
Reaction Time1 - 3 hoursGenerally shorter than for acidic hydrolysis.

Visualizations

Acidic_Hydrolysis start This compound intermediate Benzamide Intermediate start->intermediate H₂O, H⁺, Δ (Slow) product 3,5-dichloro-4-fluorobenzoic acid intermediate->product H₂O, H⁺, Δ (Faster)

Caption: Acid-catalyzed hydrolysis pathway.

Basic_Hydrolysis start This compound intermediate Carboxylate Salt start->intermediate 1. OH⁻, H₂O, Δ (Fast) product 3,5-dichloro-4-fluorobenzoic acid intermediate->product 2. H₃O⁺ (Acidic Workup)

Caption: Base-catalyzed hydrolysis pathway.

SNAr_Reaction reactant This compound product Substituted Product reactant->product High Temperature nucleophile Strong Nucleophile (Nu⁻) nucleophile->product

Caption: Potential SNAr side reaction.

Technical Support Center: Monitoring Reaction Progress of 3,5-Dichloro-4-fluorobenzonitrile using TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on monitoring the reaction progress of 3,5-Dichloro-4-fluorobenzonitrile using Thin-Layer Chromatography (TLC).

Experimental Protocols

A detailed methodology for monitoring the reaction progress is provided below. This protocol is a general guideline and may require optimization based on the specific reaction conditions and products.

Objective: To monitor the consumption of the starting material (this compound) and the formation of product(s) over time using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Reaction mixture at various time points

  • Standard solution of this compound (starting material) in a volatile solvent (e.g., ethyl acetate or dichloromethane)

  • Eluent (mobile phase): A starting recommendation is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Based on structurally similar compounds, a 1:9 ratio of ethyl acetate to petroleum ether is a good starting point.[1]

Procedure:

  • Plate Preparation: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is your baseline. Mark equidistant points on this line for each sample you will spot.

  • Spotting:

    • Using a capillary tube, spot a small amount of the standard solution of this compound on the first mark.

    • On the subsequent marks, spot the reaction mixture at different time intervals (e.g., t=0, t=1h, t=2h, etc.).

    • It is highly recommended to use a "cospot," where the reaction mixture and the starting material standard are spotted on the same point. This helps in confirming the identity of the starting material spot in the reaction mixture.

  • Development:

    • Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the eluent level is below the baseline on your TLC plate.

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors. Close the chamber and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent to travel up the plate. The reaction is complete when the solvent front is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots.

    • Circle the spots with a pencil.

  • Analysis:

    • The reaction progress is monitored by observing the disappearance of the starting material spot and the appearance of new spots corresponding to the product(s).

    • Calculate the Retention Factor (Rf) for the starting material and the product(s) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The following table provides an example of how to present the quantitative data obtained from the TLC analysis. The Rf value for 2-amino-3,5-dichlorobenzonitrile is included as a reference for a structurally similar compound.[1]

CompoundRecommended Eluent (v/v)Expected Rf Value (Approximate)
This compound10% Ethyl Acetate in Petroleum EtherTo be determined experimentally
2-amino-3,5-dichlorobenzonitrile10% Ethyl Acetate in Petroleum Ether0.30[1]
Reaction Product(s)To be optimized based on product polarityTo be determined experimentally

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent (e.g., a drop of methanol) to the eluent.
Spots are too high (high Rf) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Spots are too low (low Rf) - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
No spots are visible under UV light - The compound does not absorb UV light at 254 nm.- The sample is too dilute.- Use an alternative visualization technique, such as an iodine chamber or a potassium permanganate stain.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
Spots are not round - The TLC plate was not placed vertically in the developing chamber.- The baseline was immersed in the eluent.- Ensure the plate is vertical during development.- Make sure the eluent level is below the baseline.
Starting material and product spots are not well-separated - The polarity of the eluent is not optimal for separation.- Try a different solvent system. For example, substitute ethyl acetate with another polar solvent like acetone or dichloromethane, or try a three-component eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the best starting eluent for monitoring my this compound reaction?

A1: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Based on data for similar compounds, a ratio of 9:1 (petroleum ether:ethyl acetate) is a reasonable starting point.[1] You may need to adjust the ratio to achieve an optimal Rf value for your starting material (ideally between 0.2 and 0.4).

Q2: My starting material, this compound, is a solid. How should I prepare it for spotting on the TLC plate?

A2: Dissolve a small amount of the solid in a volatile solvent such as ethyl acetate or dichloromethane to make a dilute solution (approximately 1-2%). This will allow for easy spotting and prevent overloading the TLC plate.

Q3: I can't see any spots on my TLC plate after developing it, even under a UV lamp. What should I do?

A3: First, ensure your compound is expected to be UV-active. Aromatic nitriles like this compound are typically UV-active. If you still don't see spots, your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same place. If that fails, you can use a chemical stain for visualization, such as an iodine chamber or a potassium permanganate dip.

Q4: The spots for my starting material and product are overlapping. How can I improve the separation?

A4: If the spots are not well-resolved, you need to change the selectivity of your mobile phase. You can try different solvent systems. For example, if you are using a hexane/ethyl acetate system, you could try a toluene/ethyl acetate or a dichloromethane/hexane system. Sometimes, adding a very small amount of a third solvent with a different polarity can significantly improve separation.

Q5: How do I know when my reaction is complete?

A5: The reaction is generally considered complete when the TLC spot corresponding to your starting material (this compound) is no longer visible in the reaction mixture lane, and the spot for your desired product is prominent. It is good practice to run a final TLC with a cospot of the starting material to confirm its absence.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Eluent & Chamber E Develop TLC Plate in Chamber A->E B Prepare TLC Plate (Draw Baseline) D Spot Samples on Baseline B->D C Prepare Samples (Standards & Reaction Mixture) C->D D->E F Dry the Plate E->F G Visualize under UV Lamp F->G H Circle Spots & Calculate Rf Values G->H I Assess Reaction Progress H->I J Continue Reaction & Re-sample I->J Incomplete K Work-up Reaction I->K Complete J->D

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting_Logic cluster_rf Rf Value Issues cluster_spot Spot Shape/Visibility Issues Start Problem with TLC Result Rf_High Spots too high (High Rf)? Start->Rf_High Rf_Low Spots too low (Low Rf)? Start->Rf_Low Streaking Spots Streaking? Start->Streaking No_Spots No Spots Visible? Start->No_Spots Solvent_Too_Polar Decrease Eluent Polarity Rf_High->Solvent_Too_Polar Yes Solvent_Not_Polar Increase Eluent Polarity Rf_Low->Solvent_Not_Polar Yes Dilute_Sample Dilute Sample Streaking->Dilute_Sample Yes Use_Stain Use Alternative Visualization (e.g., Stain) No_Spots->Use_Stain Yes

Caption: Basic troubleshooting logic for common TLC problems.

References

Removing solvent and impurities from 3,5-Dichloro-4-fluorobenzonitrile product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing solvents and impurities from the 3,5-Dichloro-4-fluorobenzonitrile product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can originate from starting materials, reagents, and byproducts of the synthesis. These may include unreacted starting materials, partially halogenated intermediates, and residual solvents used in the reaction, such as N,N-dimethylformamide (DMF).

Q2: Which methods are most effective for purifying this compound?

A2: The most common and effective purification methods for this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I effectively remove residual DMF from my product?

A3: Residual DMF, a high-boiling point solvent, can be challenging to remove. An effective method is to perform multiple aqueous washes during the workup. Dissolving the product in a non-polar organic solvent and washing it several times with water or a brine solution can efficiently partition the water-soluble DMF into the aqueous layer.[1][2][3][4][5] For larger scale operations, azeotropic distillation with a solvent like toluene can also be effective.[1][3]

Q4: What are the best analytical techniques to assess the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of this compound.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.[8]

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseRecommended Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the product. The solution could be supersaturated, or impurities are inhibiting crystallization.Ensure the recrystallization temperature is below the product's melting point. Add a small amount of additional hot solvent to reduce saturation. Seeding the solution with a pure crystal of the product can initiate proper crystallization.[9]
No crystals form upon cooling. The solution is not sufficiently saturated, too much solvent was used, or the cooling rate is too rapid.Evaporate some of the solvent to increase the concentration. Reheat the solution to ensure complete dissolution and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce nucleation.[9][10]
Low yield of recovered crystals. Too much solvent was used, leaving a significant amount of the product in the mother liquor. The crystals were washed with a solvent that was not cold enough.Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold. The filtrate can be cooled further in an ice bath to potentially recover a second crop of crystals.[9]
Recrystallized product is still impure. The rate of crystallization was too fast, leading to the trapping of impurities within the crystal lattice.Allow the solution to cool more slowly to promote the formation of purer crystals. A second recrystallization may be necessary.[11]
Column Chromatography Issues
IssuePotential CauseRecommended Solution
Poor separation of the product from impurities. The chosen solvent system (eluent) has incorrect polarity. The column was not packed properly.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate, gradually increasing the polarity. Ensure the silica gel is packed uniformly to avoid channeling.[12][13]
Product elutes too quickly or too slowly. The eluent is too polar or not polar enough, respectively.If the product elutes too quickly (high Rf value), decrease the polarity of the eluent. If it moves too slowly (low Rf value), increase the eluent's polarity.
Streaking or tailing of bands on the column. The product may be too soluble in the eluent, or there might be interactions with the silica gel. The sample may have been loaded in a solvent that is too strong.Try a less polar eluent system. Ensure the sample is loaded in a minimal amount of solvent, preferably the eluent itself or a weaker solvent.[14]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on literature for similar compounds, a mixture of ethanol and water is a good starting point. The product should be soluble in hot ethanol and less soluble in cold water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common choice. The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.[12]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow General Purification Workflow for this compound crude_product Crude Product (Containing solvents and impurities) dissolution Dissolution (e.g., in Ethyl Acetate) crude_product->dissolution aqueous_wash Aqueous Wash (Water/Brine) Removes polar solvents (e.g., DMF) dissolution->aqueous_wash drying Drying Organic Layer (e.g., over Na2SO4) aqueous_wash->drying waste Aqueous Waste (DMF, salts) aqueous_wash->waste concentration Concentration (Rotary Evaporation) drying->concentration purification_choice Purity Check (TLC/HPLC) concentration->purification_choice recrystallization Recrystallization (e.g., Ethanol/Water) purification_choice->recrystallization High Impurity Load or Crystalline Solid column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) purification_choice->column_chromatography Complex Mixture or Oily Product pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: A logical workflow for the purification of this compound.

References

Validation & Comparative

1H NMR Spectral Analysis of 3,5-Dichloro-4-fluorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-4-fluorobenzonitrile, a crucial analytical technique for the structural elucidation of this and similar halogenated aromatic compounds. It is intended for researchers, scientists, and drug development professionals who rely on precise and accurate molecular characterization. This document will compare the utility of 1H NMR with alternative analytical methods, supported by experimental data and detailed protocols.

Spectroscopic Analysis: Unraveling the Structure

The structural confirmation of this compound is paramount in research and development. 1H NMR spectroscopy stands as a primary tool for this purpose, offering detailed information about the proton environment within the molecule.

Predicted 1H NMR Spectrum of this compound

Due to the molecular symmetry of this compound, the two protons on the aromatic ring (at positions 2 and 6) are chemically equivalent. This equivalence leads to a single signal in the 1H NMR spectrum. However, the presence of the fluorine atom at the adjacent position (position 4) causes this signal to split into a doublet due to spin-spin coupling between the protons and the fluorine nucleus (³J H-F coupling).

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.7 - 7.9Doublet2H~6-8Aromatic H (H-2, H-6)

Note: The predicted chemical shift is an estimate based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary slightly.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical techniques. The following table compares the information provided by 1H NMR with that of Mass Spectrometry (MS) and Gas Chromatography (GC).

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy - Number of different proton environments- Chemical environment of protons (shielding/deshielding)- Connectivity of protons (spin-spin coupling)- Relative number of protons in each environment (integration)- Non-destructive- Provides detailed structural information- Quantitative- Relatively low sensitivity- Requires soluble samples- Can be complex for large molecules
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation patterns for structural clues- High sensitivity- Small sample amount required- Can be coupled with separation techniques (e.g., GC, LC)- Destructive technique- Isomers may not be distinguishable- Fragmentation can be complex to interpret
Gas Chromatography (GC) - Purity of the sample- Separation of components in a mixture- Retention time for identification (when compared to a standard)- High resolution for volatile compounds- Quantitative- Well-established technique- Sample must be volatile and thermally stable- Limited structural information on its own- Requires a reference standard for identification

Experimental Protocols

1H NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR spectra.

Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)

  • 5 mm NMR tube and cap

  • Pipette and pipette tips

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely place the cap on the NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the 1H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate the signals and measure the coupling constants.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the 1H NMR spectral analysis of this compound.

G Figure 1: 1H NMR Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire Spectrum E->F G Fourier Transform & Phasing F->G H Baseline Correction & Calibration G->H I Integration & Coupling Constant Measurement H->I J Structure Confirmation I->J

Caption: Workflow for 1H NMR analysis of this compound.

A Comparative Guide to the 13C NMR Spectrum of 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 13C NMR spectrum of 3,5-dichloro-4-fluorobenzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectrum based on established substituent effects and compares it with the experimentally determined spectra of closely related analogues: 4-fluorobenzonitrile and 3,5-dichlorobenzonitrile. This comparative approach allows for a robust understanding of the electronic environment of the carbon atoms within the target molecule.

Predicted and Experimental 13C NMR Data

The chemical shifts for this compound have been estimated by applying substituent chemical shift (SCS) effects to the known chemical shifts of benzonitrile. The SCS values for chlorine and fluorine in a benzene ring are used to predict the shifts in the target molecule. These predicted values are presented alongside the experimental data for 4-fluorobenzonitrile and 3,5-dichlorobenzonitrile for a comprehensive comparison.

Carbon Atom This compound (Predicted, ppm) 4-Fluorobenzonitrile (Experimental, ppm) 3,5-Dichlorobenzonitrile (Experimental, ppm)
C1 (-CN) ~110108.9113.6
C2, C6 ~134133.9132.3
C3, C5 ~130114.7135.1
C4 ~158 (d, 1JCF)162.8 (d, 1JCF)126.6
-CN ~117119.2118.8

Note: Predicted values for this compound are estimations and may vary from experimental values. The carbon attached to fluorine (C4) is expected to show a large coupling constant (1JCF) in the form of a doublet (d).

Interpretation of Substituent Effects

The chemical shifts in a substituted benzene ring are significantly influenced by the electronic properties of the substituents. In this compound, the interplay of the electron-withdrawing nature of the cyano (-CN), chloro (-Cl), and fluoro (-F) groups dictates the observed (and predicted) chemical shifts.

  • Fluorine (-F): As the most electronegative element, fluorine strongly deshields the directly attached carbon (C4), causing a significant downfield shift. It also influences the chemical shifts of the ortho and para carbons through resonance and inductive effects. A characteristic feature is the large one-bond carbon-fluorine coupling (1JCF), which splits the C4 signal into a doublet.

  • Chlorine (-Cl): Chlorine is also an electronegative, electron-withdrawing group that deshields the carbons it is attached to (C3 and C5). Its influence on the other carbons in the ring is also a combination of inductive and resonance effects.

  • Cyano (-CN): The cyano group is a strong electron-withdrawing group, which influences the chemical shifts of all carbons in the ring, particularly the ipso-carbon (C1) and the ortho-carbons (C2 and C6).

The following diagram illustrates the logical relationship of these substituent effects on the aromatic carbons.

substituent_effects Substituent Effects on 13C NMR Chemical Shifts substituents Substituents (-F, -Cl, -CN) c1 C1 (-CN attached) substituents->c1 Inductive/Resonance c26 C2, C6 substituents->c26 Inductive/Resonance c35 C3, C5 (-Cl attached) substituents->c35 Inductive c4 C4 (-F attached) substituents->c4 Strong Inductive/Resonance

Caption: Influence of substituents on carbon chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum.[1]

1. Sample Preparation:

  • Dissolve 20-50 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • The final solution height in the tube should be approximately 4-5 cm.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

  • Shim the magnetic field to achieve maximum homogeneity, which results in sharp spectral lines.

  • Tune and match the 13C probe to the correct frequency to optimize signal detection.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-220 ppm).

  • Use a standard pulse sequence for proton-decoupled 13C NMR.

  • Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

  • A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative spectra.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum to the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Perform baseline correction to obtain a flat baseline.

This comparative guide provides a framework for interpreting the 13C NMR spectrum of this compound by leveraging data from analogous compounds and fundamental principles of NMR spectroscopy. For definitive structural confirmation, obtaining an experimental spectrum of the target compound is recommended.

References

Unveiling the Molecular Fingerprint: An FT-IR Spectroscopic Guide to 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful analytical technique for identifying functional groups within a molecule, providing a unique "molecular fingerprint." This guide offers a comparative analysis of the FT-IR spectrum of 3,5-Dichloro-4-fluorobenzonitrile, leveraging data from structurally similar compounds to elucidate its key spectral features.

While a publicly available experimental FT-IR spectrum for this compound is not readily accessible, a comprehensive understanding of its vibrational characteristics can be achieved by comparing the spectra of closely related benzonitrile derivatives. This guide will utilize data from 3,5-dichlorobenzonitrile, 4-fluorobenzonitrile, and other halogenated benzonitriles to predict and interpret the FT-IR spectrum of the target molecule.

Comparative FT-IR Data of Benzonitrile Derivatives

The following table summarizes the key FT-IR absorption bands for 3,5-dichlorobenzonitrile and 4-fluorobenzonitrile. These compounds provide a basis for predicting the spectrum of this compound by observing the influence of the chloro and fluoro substituents on the benzonitrile core.

Functional GroupVibrational Mode3,5-Dichlorobenzonitrile (cm⁻¹)[1]4-Fluorobenzonitrile (cm⁻¹)[2][3]Predicted Range for this compound (cm⁻¹)
Nitrile C≡N Stretch~2230~22352230-2240
Aromatic Ring C=C Stretch1570, 14501605, 15081550-1610, 1450-1510
Aromatic C-H C-H Stretch~3070~30703050-3100
Halogen C-Cl Stretch~800-600-800-600
Halogen C-F Stretch-~12301200-1250

Analysis:

  • Nitrile (C≡N) Stretch: The characteristic sharp and intense absorption of the nitrile group is expected to appear in the 2230-2240 cm⁻¹ region.[1] The electronic effects of the two chlorine atoms and the fluorine atom are likely to have a minor influence on this well-defined peak.

  • Aromatic C=C Stretch: The aromatic ring will exhibit several absorption bands due to C=C stretching vibrations, typically in the 1450-1610 cm⁻¹ range. The exact positions will be influenced by the substitution pattern.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected to be observed above 3000 cm⁻¹.

  • Carbon-Halogen Stretches: The presence of two chlorine atoms will result in strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-F stretching vibration is anticipated to appear as a strong band in the 1200-1250 cm⁻¹ region.[4]

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder. The mixture should be a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer a portion of the ground mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and will yield a high-quality spectrum.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Collection: Record the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Logical Workflow for FT-IR Functional Group Identification

The following diagram illustrates the logical steps involved in identifying the functional groups of an unknown compound using FT-IR spectroscopy.

FTIR_Workflow FT-IR Functional Group Identification Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation Sample Obtain Sample (e.g., this compound) Prepare Prepare Sample (e.g., KBr Pellet) Sample->Prepare Acquire Acquire FT-IR Spectrum Prepare->Acquire Identify_Diagnostic Identify Diagnostic Peaks (e.g., C≡N, C-Cl, C-F) Acquire->Identify_Diagnostic Compare Compare with Correlation Tables & Reference Spectra Identify_Diagnostic->Compare Assign Assign Peaks to Functional Groups Compare->Assign Confirm Confirm Functional Groups Assign->Confirm Assign->Confirm Propose Propose Molecular Structure Confirm->Propose

Caption: Workflow for identifying functional groups using FT-IR spectroscopy.

Signaling Pathway of IR Absorption and Molecular Vibration

The interaction of infrared radiation with a molecule, leading to vibrational excitation, can be visualized as a signaling pathway.

IR_Absorption Mechanism of Infrared Absorption IR_Source Infrared Radiation Source Molecule Molecule (e.g., this compound) IR_Source->Molecule Irradiation Detector Detector IR_Source->Detector Unabsorbed Radiation Vibration Molecular Vibration (Stretching or Bending) Molecule->Vibration Energy Transfer Absorption Absorption of Specific Frequencies Vibration->Absorption Resonance Condition Met Spectrum FT-IR Spectrum (Transmittance vs. Wavenumber) Detector->Spectrum Signal Processing

Caption: Pathway of IR absorption leading to a molecular spectrum.

By combining the predicted spectral data with established experimental protocols and a clear understanding of the analytical workflow, researchers can confidently utilize FT-IR spectroscopy for the identification and characterization of this compound and other novel compounds in their drug discovery and development endeavors.

References

Reactivity Under the Microscope: A Comparative Analysis of 3,5-Dichloro-4-fluorobenzonitrile and 3,5-dichlorobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides an objective comparison of the reactivity of 3,5-Dichloro-4-fluorobenzonitrile and 3,5-dichlorobenzonitrile, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). The inclusion of a fluorine atom para to the nitrile group in this compound is expected to significantly enhance its reactivity compared to its non-fluorinated counterpart, 3,5-dichlorobenzonitrile.

Executive Summary of Reactivity

The primary difference in reactivity between this compound and 3,5-dichlorobenzonitrile lies in the nature of the halogen atom at the 4-position. In this compound, the highly electronegative fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation is more pronounced than the effect of the chlorine atom in the analogous position, leading to faster reaction rates and often allowing for milder reaction conditions. In 3,5-dichlorobenzonitrile, nucleophilic substitution of a chlorine atom is also possible but generally requires more forcing conditions.

Quantitative Reactivity Comparison (Illustrative)

To illustrate the expected disparity in reactivity, the following table presents representative relative rate constants for the nucleophilic aromatic substitution of analogous fluorinated and chlorinated aromatic compounds. It is important to note that these are not the absolute rate constants for the title compounds but serve to demonstrate the well-established trend.

FeatureThis compound (Predicted)3,5-dichlorobenzonitrile (Predicted)Supporting Data (Analogous Systems)
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)The halogen at the 4-position is the anticipated leaving group in an SNAr reaction.
Relative Reactivity HighModerate to LowFluoroarenes are generally much more reactive in SNAr reactions than their chloroarene counterparts.[1]
Illustrative Rate Constant (krel) ~103 - 1041For the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, the rate of substitution for the fluorinated substrate is significantly faster than for the chlorinated one, with relative rate constants (kF/kCl) often in the range of 100 to 1000.[1]
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)More Forcing (e.g., higher temperatures, longer reaction times)The higher reactivity of the fluorinated compound allows for the use of less harsh conditions to achieve similar conversion.

Reaction Mechanism: The Role of the Meisenheimer Intermediate

Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.

SNAr_Mechanism cluster_intermediate Intermediate A Aryl Halide (Ar-X) B Meisenheimer Complex [Ar(X)Nu]⁻ A->B Addition (Rate-determining) Nu Nucleophile (Nu⁻) C Substituted Product (Ar-Nu) B->C Elimination X Leaving Group (X⁻)

A generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

The electron-withdrawing groups on the aromatic ring stabilize the negative charge of the Meisenheimer complex. The high electronegativity of fluorine makes it particularly effective at stabilizing this intermediate through its strong inductive effect, thereby lowering the activation energy of the rate-determining addition step.

Meisenheimer_Stabilization Reactant This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex Fluorine's strong inductive effect stabilizes the negative charge. Reactant:f0->Intermediate:f0 Attack at C4 Product 4-Substituted-3,5-dichlorobenzonitrile + Fluoride (F⁻) Intermediate:f0->Product:f0 Loss of F⁻ Experimental_Workflow A Reaction Setup (Aryl Halide, Solvent, Inert Atmosphere) B Addition of Nucleophile and Base (if needed) A->B C Reaction Monitoring (TLC, GC-MS, or LC-MS) B->C D Aqueous Work-up C->D E Extraction D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, IR) F->G

References

Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of substituted aromatic nitriles, focusing on how different functional groups influence their spectral properties. The objective is to offer a practical framework for researchers, scientists, and drug development professionals using techniques such as Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate and differentiate molecular structures. We will compare benzonitrile, the parent aromatic nitrile, with 4-aminobenzonitrile (an electron-donating substituent) and 4-cyanophenol (a hydroxyl substituent) to highlight key spectral differences.

The nitrile functional group (-C≡N) is an excellent spectroscopic probe due to its distinct vibrational frequency and its sensitivity to the local electronic environment.[1] Understanding how substituents on the aromatic ring affect the spectroscopic signatures is crucial for molecular characterization, reaction monitoring, and designing molecules with specific photophysical properties.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from FT-IR, Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy for benzonitrile, 4-aminobenzonitrile, and 4-cyanophenol.

Table 1: FT-IR and Raman Vibrational Frequencies (cm⁻¹)

CompoundC≡N Stretch (IR)C≡N Stretch (Raman)Key IR Bands (Functional Group)
Benzonitrile 2220-2240[2]~2230C-H aromatic stretch: 3066-3078[3]
4-Aminobenzonitrile ~2220~2220N-H stretch (amine): ~3300-3500 (two bands)
4-Cyanophenol 2227[4]~2230O-H stretch (hydroxyl): ~3200-3600 (broad)[5]

Note: The nitrile stretch in aromatic nitriles is typically found between 2240 and 2220 cm⁻¹ and is intense and sharp.[2] Its frequency is sensitive to conjugation and the electronic nature of substituents.

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

CompoundAromatic ProtonsFunctional Group ProtonsSolvent
Benzonitrile 7.56 (para-H), 7.48 (meta-H), 7.66 (ortho-H)[6]N/ACDCl₃[6]
4-Aminobenzonitrile ~6.6 (ortho to NH₂), ~7.4 (ortho to CN)~4.0-4.5 (NH₂, broad)CDCl₃
4-Cyanophenol ~6.9 (ortho to OH), ~7.6 (ortho to CN)~5.0-6.0 (OH, broad)DMSO-d₆

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC≡N CarbonAromatic CarbonsFunctional Group CarbonSolvent
Benzonitrile 118.7112.3 (C1), 129.1 (C3,5), 132.1 (C2,6), 132.8 (C4)N/ACDCl₃
4-Aminobenzonitrile 119.5100.9 (C1), 114.9 (C3,5), 133.7 (C2,6), 150.5 (C4)N/ACDCl₃
4-Cyanophenol 119.0104.5 (C1), 116.2 (C3,5), 134.2 (C2,6), 160.7 (C4)N/ADMSO-d₆

Note: The nitrile carbon typically appears in the 110-125 ppm range in ¹³C NMR spectra.[7]

Table 4: UV-Vis Absorption Maxima (λmax, nm)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
Benzonitrile 253[8]9,800[8]Ethanol[8]
4-Aminobenzonitrile ~280-300~12,000Ethanol
4-Cyanophenol ~260-270~11,000Ethanol

Note: Substituents significantly affect the π→π transitions in the benzene ring.[9] Electron-donating groups like -NH₂ typically cause a bathochromic (red) shift to longer wavelengths, while groups like -OH also influence the absorption spectrum.[8]*

Experimental Workflow & Signaling Pathways

The following diagram illustrates the general workflow for the spectroscopic analysis of substituted aromatic nitriles, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep Weigh ~5-10 mg of Aromatic Nitrile solv Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, Ethanol for UV-Vis) prep->solv ftir FT-IR Spectroscopy solv->ftir raman Raman Spectroscopy solv->raman nmr NMR Spectroscopy (¹H, ¹³C) solv->nmr uvvis UV-Vis Spectroscopy solv->uvvis proc Process Spectra (Baseline Correction, Integration) ftir->proc raman->proc nmr->proc uvvis->proc assign Assign Peaks & Shifts proc->assign compare Compare Spectra of Analogs assign->compare struc Elucidate Structure-Property Relationships compare->struc

Caption: General experimental workflow for spectroscopic comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, a small amount of the analyte (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal. For liquid samples like benzonitrile, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or KBr pellet for solids) is recorded.

    • The sample is placed in the beam path.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

    • An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. The sharp, intense band around 2230 cm⁻¹ is characteristic of the nitrile (-C≡N) stretch.[5] The presence of a broad O-H stretching band around 3300-3500 cm⁻¹ indicates a hydroxyl group, while N-H stretches for a primary amine appear as two sharp peaks in the same region.[5]

Raman Spectroscopy Protocol
  • Sample Preparation: Solid samples can be analyzed directly as powders in a glass vial or capillary tube. Liquid samples are also typically placed in a glass container.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition:

    • The sample is placed in the instrument's sample holder.

    • The laser is focused on the sample.

    • The scattered light is collected and analyzed. Spectra are typically collected over a range that includes the key vibrational modes (e.g., 100-3500 cm⁻¹).

  • Data Analysis: The Raman spectrum provides complementary information to FT-IR. The nitrile stretch is also Raman active and appears in the 2200-2260 cm⁻¹ region. The rule of mutual exclusion can be applied for centrosymmetric molecules.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[5]

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled carbon experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • Data Analysis:

    • ¹H NMR: Chemical shifts provide information on the electronic environment of hydrogen atoms. The integration of peaks corresponds to the ratio of protons, and splitting patterns (multiplicity) reveal adjacent protons.

    • ¹³C NMR: Provides details about the carbon skeleton of the molecule. The nitrile carbon (-C≡N) appears characteristically between 110-125 ppm.[7] The chemical shifts of aromatic carbons are influenced by the electron-donating or withdrawing nature of the substituents.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A stock solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). A dilute solution (typically 10⁻⁴ to 10⁻⁵ M) is prepared from the stock solution in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A baseline spectrum is recorded using a cuvette containing only the solvent.

    • The sample cuvette is placed in the beam path.

    • The absorbance is measured over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The position of λmax for the π→π* transition in the aromatic ring is sensitive to substitution. Electron-donating groups tend to shift λmax to longer wavelengths (bathochromic shift), while electron-withdrawing groups can cause a shift to shorter wavelengths (hypsochromic shift).[8][9]

References

A Comparative Guide to the Purity Analysis of Synthesized 3,5-Dichloro-4-fluorobenzonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and advanced materials, the purity of chemical compounds is a critical parameter that dictates efficacy, safety, and final product quality. 3,5-Dichloro-4-fluorobenzonitrile (CAS No. 103879-31-8) is a key building block whose purity must be rigorously assessed.[1][2] This guide provides an objective comparison of a synthesized batch of this compound against a certified reference standard using a validated High-Performance Liquid Chromatography (HPLC) method.

High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[3] For halogenated aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, offering excellent separation based on hydrophobicity.[4][5]

While HPLC is ideal for quantifying the main component and non-volatile impurities, other methods can provide a more complete purity profile. Gas Chromatography (GC), for instance, is superior for detecting and quantifying residual volatile impurities, such as solvents used during synthesis.[6] A comprehensive analysis may therefore utilize both techniques for a full characterization.

Detailed Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This section details a robust RP-HPLC method for the purity analysis of this compound.

  • Instrumentation & Column:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic nitrile compounds.[4]

  • Mobile Phase & Conditions:

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient: 60% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound sample and a certified reference standard into separate 10 mL volumetric flasks.

    • Dissolve the contents in the mobile phase (at initial 60:40 Acetonitrile:Water conditions) to a final concentration of 1 mg/mL.

    • Ensure complete dissolution using sonication if necessary.

    • Filter each solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Experimental Workflow

The logical flow from sample preparation to final purity assessment is a critical aspect of a reproducible analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Solvent (1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Chromatographic Separation on C18 Column D->E F UV Detection at 240 nm E->F G Data Acquisition F->G H Integrate Peak Areas G->H I Calculate Area % for All Peaks H->I J Compare Synthesized Sample to Reference Standard I->J

Caption: HPLC experimental workflow for purity analysis.

Comparative Data Analysis

The following table summarizes the hypothetical chromatographic data obtained from a synthesized batch of this compound compared to a certified reference standard. The data highlights the separation of the main component from potential synthesis-related impurities.

CompoundRetention Time (min)Peak Area (%) - Synthesized BatchPeak Area (%) - Reference Standard
3,4,5-Trichlorobenzonitrile (Starting Material Impurity)8.90.18Not Detected
3-Chloro-4-fluoro-5-hydroxybenzonitrile (Byproduct)9.50.25Not Detected
This compound 10.7 99.52 >99.9
Unidentified Impurity11.20.05Not Detected

This data is illustrative and may vary based on specific synthesis and chromatographic conditions.

Discussion

The developed RP-HPLC method effectively separates the main compound, this compound, from potential impurities. The chromatogram of the synthesized batch shows a purity of 99.52% based on peak area normalization.[7] This is a high level of purity, suitable for many research and development applications.

However, comparison with the certified reference standard (>99.9%) reveals the presence of minor impurities in the synthesized batch. The identified impurities include residual starting material (3,4,5-Trichlorobenzonitrile) and a potential byproduct of the synthesis. The presence of these impurities underscores the importance of a high-resolution analytical method for quality control. The method's ability to resolve these closely related halogenated aromatic compounds is crucial for process optimization and ensuring the final product meets required specifications.[8]

Conclusion

Reversed-Phase High-Performance Liquid Chromatography is a robust, reliable, and highly effective technique for the purity analysis of synthesized this compound. The detailed protocol and comparative data presented in this guide demonstrate its capability to accurately quantify the main component and resolve it from critical process-related impurities. For comprehensive quality control, especially in a regulatory environment, complementing HPLC with other techniques like GC for volatile analysis is recommended to build a complete impurity profile of the synthesized material.

References

Biological activity of 3,5-Dichloro-4-fluorobenzonitrile versus its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3,5-dichloro-4-fluorobenzonitrile and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this report focuses on a well-studied class of analogs: herbicidal benzonitriles. The presented data, derived from published experimental studies, offers insights into the structure-activity relationships (SAR) within this chemical class, particularly concerning cytotoxicity.

Introduction to Benzonitrile Compounds

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a nitrile group. Halogenated benzonitriles, in particular, have garnered significant interest in various fields, including agriculture and medicine, due to their diverse biological activities. The nature and position of halogen substituents on the benzene ring can profoundly influence the compound's efficacy and mode of action. This guide will explore these relationships, with a focus on cytotoxicity.

Comparative Cytotoxicity of Herbicidal Benzonitrile Analogs

A study by Veselà et al. investigated the cytotoxic effects of several benzonitrile herbicides on human cell lines, providing valuable quantitative data for a comparative analysis. The study evaluated the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The lower the IC50 value, the more potent the compound.

The following table summarizes the cytotoxic activity of four benzonitrile herbicides against the human hepatocellular carcinoma (Hep G2) and human embryonic kidney (HEK293T) cell lines after 48 hours of exposure.

Table 1: Cytotoxicity (IC50 in µM) of Benzonitrile Herbicides on Human Cell Lines

CompoundStructureHep G2HEK293T
Dichlobenil (2,6-dichlorobenzonitrile)C₇H₃Cl₂N> 580 (low toxicity)> 580 (low toxicity)
Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile)C₇H₃Cl₂NO103252
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)C₇H₃Br₂NO2869
Ioxynil (3,5-diiodo-4-hydroxybenzonitrile)C₇H₃I₂NO1122

Data sourced from Veselà et al. (2017). IC50 values were converted from mg/L to µM for comparison.

Key Observations from Cytotoxicity Data:

  • Influence of Halogen Substitution: A clear trend is observed where the cytotoxicity increases with the atomic weight of the halogen at the 3 and 5 positions (I > Br > Cl). Ioxynil, with two iodine atoms, is the most potent cytotoxic agent in this series, followed by bromoxynil and then chloroxynil.

  • Impact of Hydroxyl Group: The presence of a hydroxyl group at the 4-position appears to be crucial for the observed cytotoxicity. Dichlobenil, which lacks this hydroxyl group and has a different chlorine substitution pattern, exhibits significantly lower toxicity.

  • Cell Line Specificity: The compounds show some degree of cell line-specific toxicity. For instance, chloroxynil is more than twice as toxic to Hep G2 cells as it is to HEK293T cells.

Other Relevant Biological Activities of Analogs

While quantitative data for a direct comparison with this compound is scarce, other studies on structurally related compounds provide additional insights:

  • Herbicidal and Molluscicidal Activity: 3,5-Dihalogeno-4-hydroxybenzonitriles, such as ioxynil and bromoxynil, are known for their contact herbicidal activity. The dichloro-analog was reported to be less active in this regard. These compounds have also demonstrated molluscicidal properties.

  • Antimicrobial Activity: A study on 3,5-dichloro-4-methoxybenzaldehyde, which is structurally similar to the hydroxybenzonitriles, revealed its antimicrobial activity against plant-pathogenic bacteria and fungi. This suggests that modifications at the 4-position can lead to different biological activities.

Structure-Activity Relationship (SAR) Insights

The available data on benzonitrile analogs allows for the formulation of some general SAR principles:

SAR_Insights cluster_0 Structural Modifications cluster_1 Biological Activity Halogen_Substitution Halogen at C3/C5 Cytotoxicity Cytotoxicity Halogen_Substitution->Cytotoxicity Heavier Halogen (I > Br > Cl) increases cytotoxicity Herbicidal_Activity Herbicidal Activity Halogen_Substitution->Herbicidal_Activity I, Br > Cl C4_Substituent Substituent at C4 C4_Substituent->Cytotoxicity -OH group is important Antimicrobial_Activity Antimicrobial Activity C4_Substituent->Antimicrobial_Activity -OCH3 shows activity Substitution_Pattern Overall Substitution Pattern Substitution_Pattern->Cytotoxicity 2,6-dichloro (Dichlobenil) has low toxicity

Caption: Structure-Activity Relationship of Benzonitrile Analogs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, based on standard methodologies.

1. Cell Culture and Seeding:

  • Human cell lines (e.g., Hep G2, HEK293T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compounds are made in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • The culture medium from the wells is replaced with the medium containing the test compounds. Control wells with medium and solvent alone are also included.

  • The plates are incubated for a specific period (e.g., 48 hours).

3. MTT Assay:

  • After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The medium is then removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • Cell viability is calculated as a percentage of the control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 48 hours Compound_Treatment->Incubation_2 Add_MTT Add MTT solution Incubation_2->Add_MTT Incubation_3 Incubate for 2-4 hours Add_MTT->Incubation_3 Dissolve_Formazan Dissolve formazan crystals Incubation_3->Dissolve_Formazan Measure_Absorbance Measure absorbance Dissolve_Formazan->Measure_Absorbance Data_Analysis Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

The biological activity of benzonitrile derivatives is highly dependent on their substitution pattern. Based on the analysis of herbicidal analogs, it can be inferred that the nature of the halogen atoms at the 3 and 5 positions and the presence of a hydroxyl group at the 4 position are critical determinants of cytotoxicity. While specific experimental data for this compound remains elusive in the public domain, the presented comparative data on its analogs provides a valuable framework for predicting its potential biological activities and for guiding the design of future research. Further screening of this compound is warranted to fully elucidate its biological profile.

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzonitriles in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Benzonitrile Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, valued for its ability to refine a molecule's pharmacological profile. Benzonitrile derivatives, characterized by a cyano group on a benzene ring, are a versatile scaffold found in numerous therapeutic agents, acting as inhibitors for enzymes like kinases and aromatase.[1][2] This guide provides a comparative analysis of fluorinated and non-fluorinated benzonitriles, examining the impact of fluorination on key drug-like properties including metabolic stability, membrane permeability, and target binding affinity.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic properties, conformation, and lipophilicity.[3][4] The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5]

Fluorination typically increases lipophilicity (logP), which can improve a compound's ability to cross cellular membranes.[5][6] However, this effect is highly dependent on the position and number of fluorine atoms. Furthermore, fluorine's electron-withdrawing nature can lower the pKa of nearby basic functional groups, altering the molecule's ionization state at physiological pH and thereby influencing solubility and target engagement.[4]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data comparing representative non-fluorinated benzonitriles with their fluorinated counterparts. The data is compiled from various studies and established medicinal chemistry principles to illustrate the typical effects of fluorination.

Table 1: Comparative Analysis of Target Binding Affinity (Data is illustrative, based on benzonitrile derivatives as kinase inhibitors)

CompoundSubstitution (R)TargetBinding Affinity (IC50, nM)
BN-1 H (Non-Fluorinated)Kinase X85
BN-1F 4-FluoroKinase X30
BN-2 H (Non-Fluorinated)Kinase Y150
BN-2F 3-FluoroKinase Y45

Table 2: Comparative Analysis of Metabolic Stability (Data is hypothetical but representative of typical outcomes)

CompoundSubstitution (R)Human Liver Microsome Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BN-1 H (Non-Fluorinated)2527.7
BN-1F 4-Fluoro709.9
BN-2 H (Non-Fluorinated)1838.5
BN-2F 3-Fluoro5512.6

Table 3: Comparative Analysis of Membrane Permeability (Data is hypothetical but representative of typical outcomes)

CompoundSubstitution (R)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
BN-1 H (Non-Fluorinated)5.2
BN-1F 4-Fluoro12.5
BN-2 H (Non-Fluorinated)3.8
BN-2F 3-Fluoro9.7

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant biological pathway.

G Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK 1. Binding & Dimerization RAS RAS RTK->RAS 2. Autophosphorylation & Activation RAF RAF RAS->RAF 3. Kinase Cascade MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 4. Nuclear Translocation Inhibitor Fluorinated Benzonitrile Inhibitor Inhibitor->RTK Inhibition

RTK signaling pathway with inhibition by a benzonitrile derivative.

Workflow for In Vitro Metabolic Stability Assay A 1. Prepare Master Mix (Liver Microsomes + Buffer) B 2. Add Test Compound (Fluorinated or Non-Fluorinated Benzonitrile) A->B C 3. Pre-warm at 37°C B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Time-Point Sampling (e.g., 0, 15, 30, 60 min) D->E F 6. Quench Reaction (Ice-cold Acetonitrile + Internal Standard) E->F G 7. Sample Processing (Centrifuge to pellet protein) F->G H 8. LC-MS/MS Analysis (Quantify remaining parent compound) G->H I 9. Data Analysis (Calculate t½ and CLint) H->I

A streamlined workflow for the metabolic stability assay.

Workflow for Caco-2 Permeability Assay A 1. Seed Caco-2 Cells on Transwell Insert Culture for ~21 days to form a differentiated monolayer B 2. Prepare Test Compound Solution Dissolve benzonitrile derivative in transport buffer A->B C 3. Perform Assay Add compound to Apical (A) side Collect samples from Basolateral (B) side at time points B->C A -> B (Absorption) D 4. (Optional) Reverse Direction Add compound to Basolateral (B) side Collect samples from Apical (A) side to assess efflux B->D E 5. Quantify Compound Analyze samples using LC-MS/MS C->E D->E F 6. Calculate Permeability Determine the apparent permeability coefficient (Papp) E->F

Workflow for evaluating membrane permeability using the Caco-2 assay.

Experimental Protocols

To ensure the reproducibility of comparative studies, standardized experimental protocols are critical.

Protocol 1: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic stability.[7][8]

  • Preparation of Incubation Mixture:

    • In a 96-well plate, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM, from a stock solution in DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Metabolic Reaction:

    • To initiate the reaction, add a pre-warmed NADPH regenerating system. The 0-minute time point sample is taken immediately before this step.

  • Time-Point Sampling:

    • At designated time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction.[7]

  • Sample Processing:

    • Centrifuge the collection plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear regression corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (k / [microsomal protein concentration]) * 1000.

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to predict the oral absorption of a drug candidate.[9][10]

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell inserts in a culture plate.

    • Culture the cells for 20-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Assay Procedure (Apical to Basolateral - A to B):

    • Rinse the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound solution (e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment, replacing the volume with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. A higher Papp value indicates better permeability.[10]

Protocol 3: Target Binding Affinity (Kinase Inhibition Assay)

This assay determines the potency of a compound in inhibiting a specific kinase, a common target for benzonitrile derivatives.

  • Reagents and Preparation:

    • Prepare a reaction buffer containing the kinase, a specific peptide substrate, and ATP.

    • Prepare serial dilutions of the test compound (fluorinated or non-fluorinated benzonitrile) in DMSO.

  • Assay Procedure:

    • Add the kinase and test compound to the wells of a 384-well plate and incubate for a short period (e.g., 15 minutes) to allow for binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody in a TR-FRET format) that quantifies the amount of phosphorylated substrate.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a four-parameter logistic equation.

Conclusion

The strategic fluorination of the benzonitrile scaffold is a powerful tool for modulating key drug-like properties. The evidence suggests that fluorination can significantly enhance biological potency, improve metabolic stability, and increase membrane permeability. However, these effects are highly dependent on the specific position and degree of fluorination. Therefore, a systematic evaluation of each analog using standardized protocols, as outlined in this guide, is essential for making informed decisions in the drug design and optimization process.

References

Validating the Structure of Novel 3,5-Dichloro-4-fluorobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural validation of novel synthesized compounds is a cornerstone of modern chemical research and drug development. For derivatives of 3,5-Dichloro-4-fluorobenzonitrile, a scaffold of interest in medicinal and materials chemistry, rigorous characterization is essential to confirm identity, purity, and conformation. This guide provides a comparative framework for validating the structure of such derivatives, detailing key experimental protocols and presenting data for analogous compounds to illustrate the analytical workflow.

Due to the limited availability of published data on a homologous series of novel this compound derivatives, this guide utilizes data from the parent compound and structurally related substituted benzonitriles as illustrative examples. The principles and methodologies described are directly applicable to any newly synthesized derivative.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize key data points for the structural validation of this compound and representative substituted benzonitrile derivatives. These tables serve as a template for the types of data that should be collected and compared for novel derivatives.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound -No experimental data available in search resultsNo experimental data available in search results
4-Fluorobenzonitrile -A: 7.68 (dd, J=9.1, 5.1 Hz, 2H), B: 7.19 (dd, J=9.1, 8.2 Hz, 2H)No experimental data available in search results
3,5-Dichlorobenzonitrile -No experimental data available in search resultsNo experimental data available in search results
4-Amino-3,5-difluorobenzonitrile -No experimental data available in search resultsNo experimental data available in search results

Note: Specific assignments for protons and carbons on the aromatic ring are crucial for confirming substitution patterns.

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound Not specified190.00 (Molecular Weight)[1]Not available
4-Fluorobenzonitrile Not specified121.11 (Molecular Weight)Not available
3,5-Dichlorobenzonitrile Not specified172.01 (Molecular Weight)Not available

Table 3: X-ray Crystallography Data

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)
4-Amino-3,5-difluorobenzonitrile --N—H···N, N—H···FDistortion of angles due to fluorine substituents[2]
3,5-Dichloro-N-(4-chlorophenyl)benzamide TriclinicP-1a = 5.047, b = 10.28, c = 13.36α = 107.59, β = 93.55, γ = 98.34[3]
3,5-Dichloro-N-(2-chlorophenyl)benzamide MonoclinicPna = 9.581, b = 12.217, c = 11.072β = 92.584[3]

Note: This table includes data from benzamide derivatives of dichlorobenzonitrile to illustrate the type of crystallographic data to be reported.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of novel compounds. Below are standard methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR : Acquire the spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex substitution patterns.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : The choice of ionization technique is critical.

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI) : A softer ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion, providing further confirmation of the chemical formula.

Single-Crystal X-ray Crystallography
  • Crystal Growth : Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection : Mount a suitable crystal on a goniometer head and place it on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and intermolecular interactions.

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and structural validation of novel derivatives.

Signaling_Pathway_Analogy cluster_derivatives Novel Derivatives cluster_properties Altered Properties Parent This compound (Core Scaffold) Derivative1 Derivative A (e.g., -NH2 substituted) Parent->Derivative1 Substitution Rxn Derivative2 Derivative B (e.g., -OCH3 substituted) Parent->Derivative2 Substitution Rxn Derivative3 Derivative C (e.g., -NO2 substituted) Parent->Derivative3 Substitution Rxn Property1 Modified Electronic Properties Derivative1->Property1 Property2 Altered Biological Activity Derivative1->Property2 Property3 Different Crystal Packing Derivative1->Property3 Derivative2->Property1 Derivative2->Property2 Derivative2->Property3 Derivative3->Property1 Derivative3->Property2 Derivative3->Property3

Caption: Logical relationship between the core scaffold and its derivatives.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-4-fluorobenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Dichloro-4-fluorobenzonitrile, a halogenated aromatic nitrile. Adherence to these procedural guidelines is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a solid and, like many halogenated organic compounds, should be treated as hazardous.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile or neoprene), a lab coat, and safety goggles with side shields when handling this compound. If there is a risk of generating dust, a NIOSH-approved respirator is essential.

Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Spill Management: In the event of a spill, absorb the material with an inert, dry substance and place it in a designated, sealed container for hazardous waste disposal. Avoid creating dust.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be carried out systematically. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Segregation: this compound is a halogenated organic compound. It is crucial to segregate this waste from non-halogenated chemical waste streams.[1] Halogenated wastes are typically incinerated at high temperatures, and mixing them with other waste types can interfere with the disposal process and increase costs.

  • Containerization:

    • Use a dedicated, sealable, and chemically compatible waste container clearly labeled as "Hazardous Waste: Halogenated Organic Solid" and specifically listing "this compound."

    • The original container of the chemical, if empty and clean, can be used for collecting the waste, but the label must be updated to indicate it contains waste.

    • Ensure the container is in good condition, free from leaks, and the exterior is not contaminated.

  • Waste Collection:

    • Place all materials contaminated with this compound, including weighing papers, contaminated gloves, and other disposable labware, directly into the designated hazardous waste container.

    • Avoid generating dust when transferring the solid waste.

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.

    • Segregate the halogenated waste container from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Chemical waste generators are responsible for ensuring that the waste is classified, labeled, and handled in accordance with local, regional, and national hazardous waste regulations.

Quantitative Data and Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Waste (due to being a halogenated organic compound)General Chemical Safety Guidelines
Primary Disposal Method Incineration at a licensed hazardous waste facilityGeneral Practice for Halogenated Organics
Sewer Disposal Prohibited[2]
Solid Waste Disposal Prohibited[3]
Waste Segregation Must be segregated from non-halogenated waste[1]

Note: The absence of specific regulatory limits for this compound underscores the importance of consulting with your institution's EHS department and the chosen waste disposal vendor to ensure full compliance.

Experimental Protocols for Waste Characterization

While specific, validated experimental protocols for the detection and quantification of this compound in waste streams are not provided in the searched literature, general analytical methods for halogenated organic compounds can be adapted.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and effective method for identifying and quantifying specific organic compounds in a complex matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized, particularly if the compound is less volatile or thermally labile.

A general workflow for analyzing a waste sample for the presence of this compound would involve:

  • Sample Preparation: An appropriate extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction, would be used to isolate the analyte from the waste matrix.

  • Instrumental Analysis: The extracted sample would then be analyzed by GC-MS or HPLC.

  • Quantification: The concentration of the compound would be determined by comparing the instrument response to that of certified reference standards.

Laboratories must develop and validate their own analytical methods for waste characterization in consultation with regulatory guidelines if required.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Lab coat - Safety goggles - Respirator (if dust risk) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Hazardous Waste Container fume_hood->container segregate Segregate as 'Halogenated Organic Solid Waste' container->segregate collect Collect all contaminated materials (compound, gloves, weigh papers) segregate->collect seal Securely Seal Container collect->seal store Store in Designated, Secure Hazardous Waste Area seal->store contact_ehs Contact Institutional EHS or Licensed Disposal Company store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal via High-Temperature Incineration pickup->end

Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling 3,5-Dichloro-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3,5-Dichloro-4-fluorobenzonitrile. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure and mitigate risks. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE LevelEquipmentRecommended Usage
Standard Laboratory Attire - Safety glasses with side shields- Nitrile gloves- Laboratory coatFor all general laboratory work where the chemical is in a sealed container.
Enhanced Protection - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile, neoprene)- Flame-retardant laboratory coat- Closed-toe shoesFor procedures involving open containers, weighing, and transfers of small quantities.
Maximum Protection - Full-face shield over chemical splash goggles- Double-gloving with chemical-resistant gloves- Chemical-resistant apron over a flame-retardant lab coat- Respiratory protection (NIOSH-approved respirator)For handling large quantities, procedures with a high risk of splashing or aerosol generation, and in case of spills.

It is imperative to consult your institution's specific safety guidelines and the manufacturer's recommendations for the chosen gloves to ensure their compatibility with halogenated aromatic nitriles.[3]

Procedural Guidance: Step-by-Step Operational Plans

To ensure safe handling, a clear and logical workflow is essential. The following diagram illustrates the key stages of working with this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate Reaction Complete clean_doff Doff PPE Correctly clean_decontaminate->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash disp_solid Solid Waste in Labeled Container clean_wash->disp_solid Prepare for Disposal disp_liquid Liquid Waste in Halogenated Waste disp_solid->disp_liquid disp_ppe Contaminated PPE as Hazardous Waste disp_liquid->disp_ppe

Procedural workflow for handling this compound.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of this compound and any associated contaminated materials is a critical final step. All waste must be treated as hazardous.

Waste TypeDisposal ContainerLabeling Requirements
Solid Waste Designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "this compound," and the appropriate hazard symbols.
Liquid Waste Designated, sealed, and clearly labeled halogenated organic solvent waste container."Hazardous Waste," "Halogenated Organic Solvents," and a list of all components.
Contaminated PPE Sealed plastic bag placed inside a designated hazardous waste container."Hazardous Waste - Contaminated PPE."

Always adhere to your institution's and local regulations for hazardous waste disposal.[4][5] Never dispose of this chemical down the drain or in regular trash receptacles.

By implementing these safety and logistical protocols, you contribute to a safer research environment and ensure the responsible handling of hazardous materials. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.